Aminoethyl-SS-propionic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409367 | |
| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-00-7 | |
| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aminoethyl-SS-propionic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the core properties, experimental applications, and strategic implementation of Aminoethyl-SS-propionic acid in bioconjugation and drug delivery.
This compound is a bifunctional, cleavable linker molecule that has garnered significant attention in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond, provides a versatile platform for the reversible conjugation of molecules. This guide offers a comprehensive overview of its fundamental properties, experimental protocols, and its mechanistic role in targeted therapeutic strategies.
Core Physicochemical Properties
A thorough understanding of the basic chemical and physical properties of this compound is essential for its effective application in experimental settings. These properties dictate its reactivity, solubility, and stability, thereby influencing the design and execution of conjugation and cleavage protocols.
| Property | Value | Citation(s) |
| Chemical Formula | C₅H₁₁NO₂S₂ | [1][2][3] |
| Molecular Weight | 181.28 g/mol | [4] |
| CAS Number | 15579-00-7 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [1][2] |
| Melting Point | 138-141 °C | [4] |
| Boiling Point | 339.5 ± 27.0 °C (Predicted) | [4] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Carboxylic Acid) | 4.20 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Water and DMSO. DMF: 16 mg/mL, DMSO: 11 mg/mL, PBS (pH 7.2): 5 mg/mL, Ethanol: Slightly soluble. | [1][2] |
| Storage Conditions | Long-term storage at -20°C in a dry, dark, and sealed container. Short-term storage (days to weeks) at 0-4°C. The compound is hygroscopic and may be air-sensitive. | [3][4][5] |
| Stability | Stable for over 3 years if stored properly. Stable for several weeks during standard shipping conditions. | [3] |
Mechanism of Action in Drug Delivery
This compound does not possess intrinsic biological activity. Instead, its utility lies in its role as a cleavable linker, most notably in the architecture of ADCs. The disulfide bond within its structure is the key functional element for its mechanism of action. This bond is relatively stable in the bloodstream (oxidative environment) but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, which has a higher concentration of reducing agents like glutathione.
The workflow of an ADC utilizing a disulfide linker such as this compound can be visualized as follows:
Experimental Protocols
The bifunctional nature of this compound allows for a variety of conjugation strategies. The following are representative protocols for the activation of its functional groups and the cleavage of its disulfide bond.
Synthesis of this compound
Activation of the Carboxylic Acid Group for Amine Coupling
The carboxylic acid moiety of this compound can be activated to react with primary amines, such as those on an antibody or other biomolecules, using carbodiimide chemistry. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column
Procedure:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
Immediately add the activated linker solution to the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using a desalting column to remove excess reagents.
Conjugation of the Amine Group
The primary amine of this compound can be conjugated to molecules containing an activated carboxylic acid, such as an NHS ester.
Materials:
-
This compound
-
Molecule with an activated NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer like borate or carbonate buffer.
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
Procedure:
-
Dissolve the NHS ester-containing molecule in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve this compound in the Reaction Buffer.
-
Add the dissolved NHS ester to the this compound solution with gentle mixing. A 1.5 to 10-fold molar excess of the NHS ester is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can be purified by chromatography or other appropriate methods to remove unreacted starting materials.
Cleavage of the Disulfide Bond
The disulfide bond can be cleaved under reducing conditions, which can be performed both for analytical purposes and to mimic the intracellular release of a conjugated payload.
Materials:
-
Disulfide-linked conjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
Procedure for DTT-mediated cleavage:
-
Dissolve the disulfide-linked conjugate in the Reaction Buffer.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the conjugate solution to a final concentration of 10-100 mM.[1]
-
Incubate the reaction at 37°C for 1-4 hours.[1] The reaction time and temperature can be optimized based on the specific conjugate and desired extent of cleavage.
-
The cleavage can be monitored by techniques such as HPLC or mass spectrometry.
Procedure for TCEP-mediated cleavage:
-
TCEP is a more potent and stable reducing agent than DTT and is effective over a wider pH range.
-
Dissolve the conjugate in a suitable buffer (e.g., PBS).
-
Add TCEP to a final concentration of 1-10 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Monitor the cleavage as with DTT.
Quality Control and Troubleshooting
Purity Assessment: The purity of this compound and its conjugates can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Troubleshooting Common Issues in Conjugation:
-
Low conjugation efficiency:
-
Verify the pH of the reaction buffers. Amine coupling to NHS esters is optimal at pH 7.2-8.5, while EDC/NHS activation of carboxylic acids is more efficient at pH 4.5-6.0.
-
Ensure the freshness of reagents, particularly EDC and NHS, which are moisture-sensitive.
-
Increase the molar excess of the linker or the molecule to be conjugated.
-
Check for the presence of amine-containing buffers (e.g., Tris) in the conjugation reaction, as they will compete with the desired reaction.
-
-
Precipitation of reactants:
-
If using water-insoluble reagents, ensure that the final concentration of the organic solvent (e.g., DMSO, DMF) is kept to a minimum to avoid denaturation of proteins.
-
Perform the reaction at a lower concentration of reactants.
-
-
Premature cleavage of the disulfide bond:
-
Avoid the presence of reducing agents during the conjugation and purification steps.
-
Ensure that all buffers and solutions are freshly prepared and free from contaminants that could act as reducing agents.
-
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure and predictable reactivity allow for the construction of sophisticated bioconjugates, particularly ADCs, with cleavable linkages for targeted payload delivery. A thorough understanding of its fundamental properties and the optimization of reaction protocols are critical for its successful implementation in the laboratory and for the advancement of targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this versatile linker.
References
An In-depth Technical Guide to the Mechanism of Action of Aminoethyl-SS-propionic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminoethyl-SS-propionic acid (AE-SS-PA), a bifunctional, cleavable linker utilized in the field of bioconjugation. The guide details its mechanism of action, experimental protocols, and data relevant to its application in creating targeted therapeutics and other advanced biomolecular constructs.
Introduction to this compound (AE-SS-PA)
This compound is a versatile crosslinking reagent that plays a crucial role in modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][][3] Its structure features three key functional components: a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond.[4][5][6][7] This unique trifunctional nature allows for the covalent linkage of two different molecules, such as a targeting antibody and a therapeutic payload, with the incorporated disulfide bond serving as a selectively cleavable trigger for controlled release.[][8]
The primary advantage of employing AE-SS-PA lies in the redox-sensitive nature of its disulfide bond. This bond remains stable under the physiological conditions of the bloodstream but is readily cleaved in the reducing intracellular environment, which is characterized by a high concentration of glutathione (GSH).[][8][9] This targeted release mechanism is paramount in applications like cancer therapy, where minimizing off-target toxicity is a critical objective.
Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation is centered around two key chemical processes: the formation of stable amide bonds for conjugation and the subsequent cleavage of the disulfide bond for payload release.
Conjugation Chemistry: Amide Bond Formation
The terminal primary amine and carboxylic acid groups of AE-SS-PA provide the handles for attaching it to biomolecules and payloads. The most common method for achieving this is through carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group (either on the AE-SS-PA linker or the molecule to be conjugated) to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can be unstable in aqueous solutions. The addition of NHS or Sulfo-NHS leads to the formation of a more stable amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.
This two-step process allows for the controlled and efficient formation of covalent linkages. For instance, the carboxylic acid of AE-SS-PA can be activated to react with a primary amine on an antibody. Subsequently, the amine group of the now-conjugated AE-SS-PA can be used to attach a payload that has an activated carboxyl group.
Cleavage Mechanism: Disulfide Bond Reduction
The core of AE-SS-PA's function as a cleavable linker lies in its disulfide bond. This bond is relatively stable in the extracellular environment where the concentration of reducing agents is low. However, upon internalization into a cell, the bioconjugate is exposed to a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group.[][8] The intracellular concentration of GSH is in the millimolar range (1-10 mM), whereas in the blood plasma it is in the micromolar range.[9]
The cleavage occurs via a thiol-disulfide exchange reaction:
-
Nucleophilic Attack: The thiolate anion of glutathione acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the AE-SS-PA linker.
-
Formation of a Mixed Disulfide: This attack results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other part of the linker as a free thiol.
-
Release of the Payload: If the payload is attached to the portion of the linker that is released as a free thiol, this cleavage event effectively liberates the payload from the bioconjugate.
This intracellular release mechanism ensures that the therapeutic agent is delivered specifically to the target cells, thereby enhancing its efficacy and reducing systemic toxicity.[8]
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for the stability and cleavage of similar short-chain disulfide linkers. This information can serve as a valuable reference for researchers working with AE-SS-PA.
Table 1: Stability of Disulfide Linkers in Human Plasma
| Linker Type | Conjugate | Half-life (t½) in Human Plasma | Reference |
| Sterically Hindered Disulfide | Antibody-Maytansinoid Conjugate | ~9 days | [9] |
| Unhindered Disulfide | Antibody-Small Molecule Conjugate | Variable, site-dependent | [9] |
| Phenyloxadiazole Sulfone (as a stable alternative) | Trastuzumab Conjugate | Improved stability over maleimide | [12] |
Table 2: Cleavage Kinetics of Disulfide Bonds by Reducing Agents
| Disulfide-containing Molecule | Reducing Agent (Concentration) | Condition | Cleavage Observation | Reference |
| Disulfide-linked oligonucleotide-cholesterol conjugate | Glutathione (5 mM) | 37°C, 3 hours | ~50% cleavage | [13] |
| Various disulfide-containing prodrugs | Thioredoxin (TRX) and Glutaredoxin (GRX) | In vitro enzymatic assay | Catalytic cleavage observed | [14] |
| Cys and Lys disulfide catabolites | Dithiothreitol (DTT) (50 µM) | In vitro | Cys-catabolites more readily reduced | [9] |
| Cys and Lys disulfide catabolites | Glutathione (GSH) (50 µM) | In vitro | Cys-catabolites more readily reduced | [9] |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, such as molar ratios of reagents and incubation times, is recommended for each specific application.
Two-Step EDC/NHS Coupling of AE-SS-PA to a Protein
This protocol describes the conjugation of the carboxylic acid group of AE-SS-PA to primary amines on a protein.
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)
-
This compound (AE-SS-PA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to the desired concentration.
-
AE-SS-PA Preparation: Dissolve AE-SS-PA in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.
-
Activation of AE-SS-PA: a. Add a molar excess of AE-SS-PA to the protein solution. b. Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A typical molar ratio is 1:2:5 (Protein:EDC:NHS), but this should be optimized. c. Incubate for 15-30 minutes at room temperature.
-
Conjugation: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Remove excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer.
In Vitro Cleavage Assay of AE-SS-PA Conjugate
This protocol is for assessing the cleavage of the disulfide bond in an AE-SS-PA conjugate in the presence of a reducing agent.
Materials:
-
AE-SS-PA conjugated molecule
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reducing agent: Dithiothreitol (DTT) or Glutathione (GSH)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Conjugate Solution: Dissolve the AE-SS-PA conjugate in PBS to a known concentration.
-
Prepare Reducing Agent Solution: Prepare a stock solution of DTT or GSH in PBS at a concentration significantly higher than the desired final concentration.
-
Initiate Cleavage Reaction: Add the reducing agent to the conjugate solution to achieve the desired final concentration (e.g., 1-10 mM for GSH to mimic intracellular conditions).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Quench and Analyze: Stop the reaction in the aliquots (e.g., by rapid dilution or addition of a quenching agent if necessary) and analyze the samples by HPLC or LC-MS to quantify the amount of cleaved and uncleaved conjugate.
-
Data Analysis: Plot the percentage of cleaved conjugate over time to determine the cleavage kinetics.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 8. Quantifying the global cellular thiol–disulfide status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoethyl-SS-propionic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl-SS-propionic acid (AE-SS-PA) is a heterobifunctional crosslinker of significant interest in the field of bioconjugation and drug delivery. Its structure, featuring a terminal amine, a carboxylic acid, and a cleavable disulfide bond, makes it a versatile tool for linking molecules. This is particularly valuable in the development of antibody-drug conjugates (ADCs), where the disulfide bond's susceptibility to cleavage in the reducing environment of the cytoplasm allows for targeted release of therapeutic payloads.[]
This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in their applications.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 15579-00-7 | [2][3][4] |
| Molecular Formula | C₅H₁₁NO₂S₂ | [2][3][4] |
| Molecular Weight | 181.3 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2][4] |
Section 1: Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 16 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 11 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 5 mg/mL | [2] |
| Water | Soluble | [4] |
| Ethanol | Slightly Soluble | [2] |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., PBS pH 7.4, DMF, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations of this compound in the same solvent.
-
Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.
-
Section 2: Stability Profile
The stability of this compound is a critical parameter, particularly concerning the integrity of the disulfide bond. Under appropriate storage conditions, the compound is stable for an extended period.
| Parameter | Recommendation | Reference |
| Long-term Storage | -20°C for months to years | [3][5] |
| Short-term Storage | 0 - 4°C for days to weeks | [3] |
| Shelf Life | ≥ 4 years (if stored properly) | [2][3] |
| Handling | Keep in a dark, dry, and sealed container. Use anhydrous solvents and avoid premature exposure to reducing agents. | [3][5] |
Stability in Solution and Forced Degradation Studies
The primary degradation pathway for this compound involves the cleavage of the disulfide bond. This is a desired property in reducing environments (e.g., intracellularly) but is a stability concern under other conditions. Forced degradation studies are essential to understand the degradation profile of the molecule.
Experimental Protocol: Stability Study in Aqueous Solution
This protocol describes a method to assess the stability of this compound in an aqueous buffer, monitoring the integrity of the disulfide bond over time.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS at various pH values: 4.0, 7.4, 9.0)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for positive control
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
UV-Vis Spectrophotometer
-
HPLC system with a suitable column (e.g., C18) and detector
-
Incubator
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Prepare solutions of the buffer at different pH values to assess pH-dependent stability.
-
Prepare a positive control by adding a reducing agent (e.g., 10 mM DTT) to a solution of AE-SS-PA to induce disulfide bond cleavage.
-
-
Incubation:
-
Aliquot the this compound solutions into separate vials for each time point and condition (e.g., different pH, temperature).
-
Incubate the vials at a constant temperature (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis at Time Points:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.
-
HPLC Analysis: Directly inject an aliquot of the sample into the HPLC system to monitor the decrease in the parent peak of this compound and the appearance of any degradation products.
-
Spectrophotometric Analysis (Ellman's Assay): This assay quantifies the free thiol groups generated upon disulfide bond cleavage.
-
-
Data Analysis:
-
For HPLC data, plot the percentage of remaining this compound against time to determine the degradation rate.
-
For the Ellman's assay, use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free thiols at each time point.[6]
-
Section 3: Role in Cleavable Linker Systems
This compound is not known to be involved in endogenous signaling pathways. Its primary role is as a component of synthetic drug delivery systems, particularly as a cleavable linker. The disulfide bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (GSH) than the extracellular space.[][8]
Conclusion
This compound exhibits solubility in a range of common organic and aqueous solvents, facilitating its use in various bioconjugation protocols. Its stability is characterized by a long shelf-life under appropriate storage conditions. The key feature of this molecule is the cleavable disulfide bond, the stability of which is dependent on the redox environment. The provided experimental protocols offer a framework for researchers to conduct their own detailed solubility and stability assessments tailored to their specific applications. A thorough understanding of these properties is crucial for the successful design and implementation of drug delivery systems and other bioconjugates utilizing this compound.
References
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 5. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Aminoethyl-SS-propionic Acid for Novices in Antibody-Drug Conjugate Research
For researchers, scientists, and drug development professionals entering the field of Antibody-Drug Conjugates (ADCs), understanding the nuances of linker technology is paramount. Among the diverse array of linkers, disulfide-based cleavable linkers play a crucial role in the design of effective and safe ADCs. This guide provides an in-depth technical overview of Aminoethyl-SS-propionic acid, a foundational disulfide linker, tailored for beginners in ADC research.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that contains a terminal amine group and a carboxylic acid group, bridged by a disulfide bond. This disulfide bond is the key functional element, designed to be stable in the systemic circulation but susceptible to cleavage in the reducing environment of the tumor microenvironment and within target cells.[1][] The selective release of the cytotoxic payload at the tumor site is a critical attribute of a successful ADC, minimizing off-target toxicity and enhancing the therapeutic window.[][3]
The structure of this compound allows for versatile conjugation strategies. The carboxylic acid end can be activated to react with a payload molecule, while the amine end (often after deprotection) can be modified to attach to the antibody.
Core Principles of Disulfide Linkers in ADCs
Disulfide linkers, such as those derived from this compound, operate on the principle of differential redox potentials between the extracellular environment and the intracellular milieu. The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact, ensuring the ADC remains stable during circulation.[1][] In contrast, the cytoplasm of a cell, and to some extent the tumor microenvironment, has a significantly higher concentration of reducing agents, most notably glutathione (GSH).[1][4] This high concentration of GSH facilitates the reduction of the disulfide bond, leading to the cleavage of the linker and the release of the cytotoxic payload.[1][4]
The stability of the disulfide bond can be modulated by introducing steric hindrance at the carbon atoms adjacent to the disulfide bridge.[3] This strategy allows for the fine-tuning of the linker's stability to balance the need for circulatory stability with efficient payload release at the target site.[3]
Quantitative Data on ADCs with Disulfide Linkers
The following tables summarize representative quantitative data for ADCs utilizing disulfide linkers. While specific data for this compound is not always available in the public domain, the provided data for structurally similar linkers with common payloads like maytansinoids (DM1, DM4) offer valuable insights for beginners.
Table 1: Representative Drug-to-Antibody Ratios (DARs) for Cysteine-Linked ADCs
| ADC Construct | Conjugation Method | Average DAR | Reference |
| Trastuzumab-vc-MMAE | Cysteine-linked | 3.7 | [5] |
| IgG2-vcMMAE | Cysteine-linked (alkaline pH) | ~2, 4, and 7 | [6] |
| IgG2-vcMMAE | Cysteine-linked (acidic pH) | ~2.5 and 4.2 | [7] |
| huC242-SPDB-DM4 | Cysteine-linked | 3-4 | [] |
| Trastuzumab-DM1 | Disulfide bridging | 4 | [9] |
DAR is a critical parameter that influences the efficacy and pharmacokinetics of an ADC. HIC-HPLC is a standard method for its determination.[5][10][11]
Table 2: Representative In Vitro Cytotoxicity of Maytansinoid ADCs with Disulfide Linkers
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-DM1 | N87 | HER2 | 13-50 | [12] |
| Trastuzumab-DM1 | BT474 | HER2 | 13-50 | [12] |
| Trastuzumab-DM1 | HCC1954 | HER2 | 13-50 | [12] |
| Anti-CD22-DM1 | Human Lymphoma | CD22 | Not Specified | [13] |
| huC242-SPDB-DM4 | COLO 205 | CanAg | 3 x 10^-11 M | [3] |
IC50 values represent the concentration of ADC required to inhibit the growth of 50% of the cancer cells and are a measure of the ADC's potency.
Table 3: Representative In Vivo Efficacy of ADCs with Disulfide Linkers
| ADC Model | Xenograft Model | Dosing | Outcome | Reference |
| huC242-SPDB-DM4 | COLO 205 (human colon cancer) | Single dose | Significant tumor regression | [3] |
| Tmab-SG3231 (PBD payload) | HER2+ Fo5 mammary tumor | Single dose (4 or 8 mg/kg) | Dose-dependent tumor growth inhibition | [14] |
| Anti-CD22-DM1 | Human lymphoma | Single dose (3 mg/kg) | Tumor regression | [13] |
In vivo studies in animal models are crucial for evaluating the anti-tumor activity and tolerability of an ADC before clinical trials.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of ADCs with disulfide linkers.
Synthesis of a Drug-Linker Conjugate (Representative Protocol)
Objective: To synthesize the drug-linker conjugate SPDB-DM4.
Materials:
-
DM4 (maytansinoid)
-
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve DM4 in anhydrous DMF.
-
Add a molar excess of SPDB linker to the DM4 solution.
-
Add triethylamine to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the resulting SPDB-DM4 conjugate using preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Antibody Conjugation
Objective: To conjugate a drug-linker to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Drug-linker conjugate with a maleimide or other thiol-reactive group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution in a suitable buffer. b. Add a calculated molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available thiol groups and thus the final DAR. c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.4).
-
Conjugation: a. To the reduced antibody solution, add the drug-linker conjugate dissolved in a suitable solvent (e.g., DMSO). A typical molar excess of the drug-linker is 5-10 fold per free thiol. b. Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching: a. Add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted drug-linker.
-
Purification: a. Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.
-
Characterization: a. Characterize the purified ADC for DAR (using HIC-HPLC or LC-MS), aggregation (by SEC), and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of the ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.[3][15]
Linker Cleavage Assay
Objective: To assess the cleavage of the disulfide linker in a reducing environment.
Materials:
-
ADC with the disulfide linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a solution of the ADC in PBS. Add a high concentration of GSH (e.g., 5-10 mM) to simulate the intracellular reducing environment.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction in the aliquot to prevent further cleavage (e.g., by adding an alkylating agent or by rapid freezing).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.[16]
Visualizations of Key Processes
Experimental Workflow for ADC Development
Signaling Pathway of Apoptosis Induced by a Maytansinoid Payload
Conclusion
This compound and other disulfide linkers are integral tools in the development of antibody-drug conjugates. For beginners in the field, a thorough understanding of their mechanism of action, methods of synthesis and conjugation, and the assays used for their evaluation is essential. This guide provides a foundational framework for researchers to begin their journey into the exciting and impactful field of ADC research. As with any experimental science, the protocols provided here should be seen as a starting point, with optimization and adaptation being key to successful ADC development.
References
- 1. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. toolify.ai [toolify.ai]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ymc.eu [ymc.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Aminoethyl-SS-propionic Acid: A Cleavable Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the sophisticated interplay between a targeting moiety, a potent payload, and a linker that connects them. The linker's properties are critical to the overall efficacy and safety of the conjugate. This technical guide provides an in-depth exploration of Aminoethyl-SS-propionic acid, a bifunctional, cleavable linker that leverages a disulfide bond for controlled release of therapeutic agents. We will delve into its chemical characteristics, mechanisms of action, and provide illustrative experimental protocols and data to guide its application in research and development.
Introduction to Cleavable Linkers and the Role of Disulfide Bonds
Cleavable linkers are designed to be stable in systemic circulation and to release their payload under specific physiological conditions, often within the target cell. This controlled release mechanism is crucial for maximizing the therapeutic window of potent cytotoxic agents. Disulfide bonds are a popular choice for cleavable linkers due to their inherent stability in the oxidative environment of the bloodstream and their susceptibility to cleavage in the reducing environment of the cytoplasm.[1] This differential stability is a key advantage in designing targeted drug delivery systems.[1]
This compound is a heterobifunctional linker that embodies these principles. It possesses a primary amine and a carboxylic acid, allowing for versatile conjugation to both targeting molecules and payloads through stable amide bonds.[][3] The central disulfide bond provides the cleavable element, enabling the release of the payload upon encountering reducing agents like glutathione, which is present in high concentrations within cells.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| IUPAC Name | 3-((2-aminoethyl)disulfanyl)propanoic acid | [4] |
| CAS Number | 15579-00-7 | [4] |
| Molecular Formula | C5H11NO2S2 | [4] |
| Molecular Weight | 181.27 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO | [3] |
| Purity | >95% (typical for commercial sources) | [1][3] |
| Storage | -20°C for long-term storage | [][4] |
Mechanism of Action: Cleavage in a Reducing Environment
The core functionality of this compound as a cleavable linker lies in the disulfide bond's susceptibility to reduction.
Diagram: Cleavage of this compound Linker
Caption: Reductive cleavage of the disulfide bond in the linker.
Upon internalization of an ADC containing this linker into a target cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond. This process releases the payload, which can then exert its therapeutic effect.
Illustrative Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific applications.
Activation of Carboxylic Acid Moiety
To conjugate the linker to a molecule containing a primary amine (e.g., a drug), the carboxylic acid group of this compound must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
The resulting solution containing the NHS-activated linker can be used directly in the next conjugation step.
Conjugation of Activated Linker to a Payload
Materials:
-
NHS-activated this compound solution
-
Payload containing a primary amine
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of the NHS-activated linker solution.
-
Add 2 equivalents of TEA or DIPEA to act as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting linker-payload conjugate by column chromatography or preparative HPLC.
Conjugation of Linker-Payload to an Antibody
The primary amine of the linker-payload conjugate can be coupled to the carboxylic acid groups of an antibody, often after modification of the antibody's lysine residues.
Materials:
-
Linker-payload conjugate
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC and NHS
Protocol:
-
Dissolve the linker-payload conjugate in a minimal amount of DMSO.
-
To the antibody solution, add 10-20 molar equivalents of the linker-payload solution.
-
Add 50 molar equivalents of EDC and 25 molar equivalents of NHS.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Diagram: Experimental Workflow for ADC Synthesis
Caption: General workflow for synthesizing an ADC.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the expected performance of an ADC synthesized with this compound.
Table 6.1: Conjugation Efficiency and DAR
| Parameter | Value |
| Molar ratio of Linker-Payload to Antibody | 10:1 |
| Reaction Time | 4 hours |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Percentage of Unconjugated Antibody | < 5% |
Table 6.2: In Vitro Cleavage and Payload Release
| Condition | Incubation Time | % Payload Release |
| PBS, pH 7.4 | 24 hours | < 2% |
| PBS with 5 mM Glutathione, pH 7.4 | 4 hours | 50% |
| PBS with 5 mM Glutathione, pH 7.4 | 24 hours | > 90% |
Table 6.3: In Vitro Cytotoxicity
| Cell Line | ADC IC50 (nM) | Free Payload IC50 (nM) |
| Antigen-Positive | 1.5 | 0.1 |
| Antigen-Negative | > 1000 | 0.1 |
Application in a Signaling Pathway Context
ADCs are often designed to target receptors that are overexpressed on cancer cells and are involved in key signaling pathways promoting cell growth and survival. For instance, an ADC targeting a receptor tyrosine kinase (RTK) would be internalized upon binding, leading to the release of the cytotoxic payload, which could then induce apoptosis.
Diagram: ADC Targeting a Receptor Tyrosine Kinase Pathway
References
preliminary investigation of Aminoethyl-SS-propionic acid in drug delivery
An In-depth Technical Guide on the Preliminary Investigation of Aminoethyl-SS-propionic Acid in Drug Delivery
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (AE-SS-PA) as a critical component in the development of advanced, stimuli-responsive drug delivery systems. The focus is on the core principles, experimental methodologies, and performance metrics associated with its use.
Introduction: The Advent of Bioreducible Drug Delivery
The efficacy of many therapeutic agents is hampered by a lack of specificity, leading to off-target effects and reduced therapeutic windows. Smart drug delivery systems that respond to specific physiological triggers within the target microenvironment offer a promising solution. This compound is a bifunctional linker at the forefront of this technology, enabling the creation of bioreducible carriers that release their payload in response to the unique redox environment of the cell.[1] This guide delves into the chemical properties, formulation strategies, and functional mechanisms of AE-SS-PA-based systems.
AE-SS-PA is a versatile linker containing three key functional groups: a primary amine, a terminal carboxylic acid, and a central, cleavable disulfide bond.[1][2] This structure allows for straightforward conjugation to both drug molecules and carrier backbones (e.g., polymers, nanoparticles), making it an ideal building block for redox-responsive drug delivery platforms.[1]
Core Principle: Glutathione-Mediated Redox-Responsiveness
The central strategy behind using AE-SS-PA is to exploit the significant difference in glutathione (GSH) concentration between the extracellular and intracellular environments.[3][4]
-
Extracellular Environment: Characterized by low GSH levels (approx. 2-10 µM), where the disulfide bond remains stable, ensuring the drug carrier is intact and the payload is secure after administration.[5][6]
-
Intracellular Environment: Exhibits a much higher GSH concentration (approx. 2-10 mM), particularly within tumor cells.[6][7] This highly reducing environment facilitates the cleavage of the disulfide bond in the AE-SS-PA linker through a thiol-disulfide exchange reaction.[7]
This differential stability allows for the design of nanocarriers that circulate systemically with minimal premature drug leakage, only to release their therapeutic cargo upon internalization into target cells.[4][8]
Visualization of Key Pathways and Workflows
Experimental Workflow for Formulation and Characterization
The following workflow outlines the typical steps involved in creating and validating a drug delivery system using AE-SS-PA.
Caption: General workflow for nanoparticle synthesis and evaluation.
Cellular Uptake and Intracellular Drug Release
This diagram illustrates the journey of an AE-SS-PA-based nanocarrier from systemic circulation to intracellular drug release.
References
- 1. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 2. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 3. Bioreducible Polymers for Therapeutic Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Disulfide Bridge: A Technical Guide to Aminoethyl-SS-propionic Acid in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl-SS-propionic acid is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of advanced drug delivery systems such as antibody-drug conjugates (ADCs). Its structure, featuring a terminal primary amine, a terminal carboxylic acid, and a central, cleavable disulfide bond, provides a versatile platform for the reversible linkage of biomolecules. This guide offers an in-depth technical overview of the core component of this linker: the disulfide bond. We will explore its properties, reactivity, and the experimental protocols relevant to its application, providing a comprehensive resource for researchers in drug development.
The key feature of this compound is its disulfide bridge, which is stable under physiological conditions found in the bloodstream but is susceptible to cleavage in the reducing intracellular environment. This differential stability is paramount for the targeted release of therapeutic payloads inside cells, minimizing off-target toxicity and enhancing the therapeutic window of conjugated drugs.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation strategies. The following table summarizes key quantitative data for this crosslinker.
| Property | Value | Reference |
| Molecular Formula | C5H11NO2S2 | [1] |
| Molecular Weight | 181.28 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 138-141 °C | [1] |
| Boiling Point | 339.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in Water and DMSO | [2] |
| pKa (predicted) | 4.20 ± 0.10 | [1] |
The Disulfide Bond: Reactivity and Cleavage
The disulfide bond is the linchpin of this compound's functionality as a cleavable linker. Its reactivity is governed by the redox potential of the surrounding environment.
Stability in Circulation
In the oxidizing environment of the bloodstream, the disulfide bond of this compound is relatively stable. The concentration of reduced glutathione (GSH) in blood plasma is low, typically in the micromolar range (2-20 µM), which is insufficient to promote significant cleavage of the disulfide linkage.[3][4][5] This stability is crucial for ensuring that the conjugated payload remains attached to its targeting moiety (e.g., an antibody) until it reaches the target cell, thereby minimizing premature drug release and associated systemic toxicity.
Intracellular Cleavage
Upon internalization into a cell, the ADC encounters a significantly more reducing environment. The intracellular concentration of glutathione is approximately 1000-fold higher than in the plasma, ranging from 1-10 mM.[6] This high concentration of GSH facilitates the rapid reduction of the disulfide bond, leading to the release of the conjugated drug.
The cleavage of the disulfide bond by a thiol-containing reducing agent like glutathione or dithiothreitol (DTT) proceeds via a thiol-disulfide exchange reaction. The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of a thiol. A second thiol then attacks the mixed disulfide, regenerating the original thiol and releasing the second thiol from the original disulfide.
dot
References
- 1. 3-[(2-AMINOETHYL)DITHIO]PROPIONIC ACID CAS#: 15579-00-7 [amp.chemicalbook.com]
- 2. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 3. Dynamic state of glutathione in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Plasma Quality Control by Plasma Glutathione Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced glutathione GSH concentration in bloo - Human Homo sapiens - BNID 102529 [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Theoretical Models of Aminoethyl-SS-propionic Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing Aminoethyl-SS-propionic acid (AESP) as a cleavable linker in bioconjugation, with a primary focus on its application in antibody-drug conjugates (ADCs). AESP is a bifunctional linker that contains a terminal amine, a terminal carboxylic acid, and a central disulfide bond, making it a versatile tool for reversibly attaching molecules.[1][2][3] The key feature of AESP is its disulfide bridge, which remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment, enabling targeted payload release.[][5]
Core Principles of AESP Conjugation Chemistry
AESP's utility stems from its two distinct reactive functional groups—a primary amine and a carboxylic acid—which allow for a variety of conjugation strategies.[1][2]
-
Amine Reactivity: The primary amine group can be readily coupled with activated esters (such as N-hydroxysuccinimide esters) or carboxylic acids on a target molecule to form a stable amide bond.[1][6]
-
Carboxylic Acid Reactivity: Conversely, the carboxylic acid moiety can be activated (e.g., using EDC and HATU) to react with primary amines on another molecule, also forming a stable amide linkage.[1]
This dual reactivity allows for the sequential and controlled conjugation of two different molecules, such as an antibody and a cytotoxic payload.[]
The Theoretical Model: Glutathione-Mediated Disulfide Cleavage
The central theoretical model underpinning the application of AESP in intracellular drug delivery is the selective cleavage of its disulfide bond by glutathione (GSH).[][7]
The Redox Potential Differential:
There is a significant concentration gradient of glutathione between the extracellular and intracellular environments.
| Environment | Glutathione (GSH) Concentration | Redox State | Implication for Disulfide Bonds |
| Blood Plasma | ~5 µM[] | Oxidizing | Stable |
| Intracellular (Cytoplasm) | 1–10 mM[] | Reducing | Prone to Cleavage |
| Tumor Cells | Often elevated GSH levels[7] | Highly Reducing | Enhanced Cleavage |
This differential is the basis for the targeted release of payloads from AESP-linked conjugates. The disulfide bond is designed to be stable in the low-GSH environment of the bloodstream, minimizing premature drug release and off-target toxicity.[][8] Upon internalization into a target cell, particularly a cancer cell with elevated GSH levels, the disulfide bond is rapidly reduced and cleaved.[][7]
Mechanism of Cleavage:
The cleavage is a thiol-disulfide exchange reaction.[9] The process is initiated by a nucleophilic attack of a glutathione thiolate anion (GS-) on one of the sulfur atoms of the AESP disulfide bridge. This results in the formation of a mixed disulfide and the release of the other portion of the conjugated molecule (e.g., the cytotoxic drug). A second GSH molecule can then reduce the mixed disulfide, regenerating the original thiol on the carrier molecule and producing oxidized glutathione (GSSG).[10]
Application in Antibody-Drug Conjugates (ADCs)
AESP and similar disulfide linkers are integral to the design of cleavable ADCs.[][7] The general workflow for creating and the mechanism of action of such an ADC are outlined below.
Experimental Workflow for ADC Construction and Payload Release
Intracellular Trafficking and Payload-Induced Signaling
Once the ADC is internalized, it is typically trafficked through the endosomal-lysosomal pathway.[11][12][13] Inside the lysosome, or after release into the cytoplasm, the high concentration of glutathione facilitates the cleavage of the AESP linker and the release of the cytotoxic payload.[7] The released payload then exerts its therapeutic effect by interfering with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis.[12][14]
Quantitative Data and Stability
The stability of the disulfide linker is a critical parameter for the therapeutic index of an ADC.[8] Premature cleavage in plasma can lead to systemic toxicity, while inefficient cleavage within the tumor cell can reduce efficacy.[] The stability can be influenced by the steric hindrance around the disulfide bond.[15]
Table 1: Representative Stability of Disulfide-Linked Antibody Conjugates
| Conjugate Type | Matrix | Incubation Time (days) | % Intact Conjugate Remaining | Reference |
| Unsubstituted Disulfide Linker | Mouse Plasma | 7 | ~20% | [5] |
| Methyl-Substituted Disulfide Linker | Mouse Plasma | 7 | ~90% | [5] |
| Anti-HER2-Disulfide-Anthracycline | Mouse Plasma | 1 | <50% (in vivo) | [8] |
Note: The data presented are for illustrative purposes and are derived from studies on various disulfide linkers, not exclusively AESP. Actual stability will depend on the specific antibody, payload, and conjugation site.
Table 2: Glutathione-Mediated Cleavage Kinetics
| Linker Type | Reducing Agent | Concentration | Time for Significant Cleavage | Reference |
| Disulfide Linker in Conjugate | Glutathione (GSH) | 5 mM | 3 hours | [16] |
| Disulfide Linker in Conjugate | Dithiothreitol (DTT) | 100 mM | 1-4 hours | [17] |
| Disulfide-containing Linker | Glutathione (GSH) | 5 mM | 4 hours | [18] |
Note: Cleavage kinetics are dependent on factors such as pH, temperature, and steric accessibility of the disulfide bond.
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and evaluation of AESP-conjugated molecules. Below are generalized methodologies for key experiments.
General Protocol for AESP Conjugation to an Antibody
This protocol outlines the steps for conjugating a payload to an antibody using AESP, assuming the payload has been pre-functionalized with one end of the AESP linker.
-
Antibody Preparation:
-
If conjugating to native cysteines, partially reduce the antibody's interchain disulfide bonds using a mild reducing agent like DTT or TCEP (e.g., 2-4 molar equivalents).[19]
-
Incubate at 37°C for 1-2 hours.
-
Remove excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Combine the reduced antibody with the AESP-payload construct in a suitable buffer (e.g., PBS, pH 7.4).
-
Use a 5-10 fold molar excess of the AESP-payload.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and other reagents.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
In Vitro Disulfide Cleavage Assay
This assay is used to confirm the susceptibility of the AESP linker to cleavage in a reducing environment.
-
Reaction Setup:
-
Prepare a solution of the ADC in a physiological buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or 10 mM GSH).
-
-
Cleavage Induction:
-
Add the reducing agent to the ADC solution to a final concentration that mimics intracellular conditions (e.g., 5 mM GSH).[16]
-
Incubate the mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture.
-
Stop the reaction in the aliquots, for instance, by flash freezing or adding a quenching agent.
-
-
Analysis:
-
Analyze the samples by LC-MS, SDS-PAGE, or HIC-HPLC to quantify the amount of intact ADC and the released payload over time.[17] This data can be used to calculate the cleavage rate or half-life of the linker.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 1 µM) in plasma (human, mouse, or rat) at 37°C.[20]
-
-
Time Points:
-
Collect samples at multiple time points (e.g., 0, 24, 48, 72, 96 hours).[8]
-
-
Sample Processing:
-
At each time point, terminate any enzymatic activity by adding an organic solvent like acetonitrile.
-
Isolate the ADC from the plasma proteins, for example, using affinity capture methods.
-
-
Quantification:
Conclusion
The theoretical models of this compound conjugation are centered on its bifunctional reactivity and, most critically, the redox potential-dependent cleavage of its disulfide bond. This property makes AESP an effective and widely used linker for the targeted intracellular delivery of therapeutic agents, particularly in the field of antibody-drug conjugates. A thorough understanding of the conjugation chemistry, cleavage kinetics, and stability of AESP-based conjugates, supported by robust experimental validation, is crucial for the development of safe and efficacious targeted therapies.
References
- 1. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Aminoethyl-SS-propionic Acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as advanced diagnostic reagents. Aminoethyl-SS-propionic acid is a versatile linker molecule that can be used to introduce a cleavable disulfide bond onto an antibody. This disulfide bond can be cleaved under reducing conditions, such as those found within the intracellular environment, making it an attractive component for drug delivery systems where controlled release of a payload is desired.[1]
This document provides a detailed protocol for the conjugation of this compound to the primary amines of an antibody using the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3][4] This method results in the formation of a stable amide bond between the carboxylic acid group of the linker and the ε-amine groups of lysine residues on the antibody.[2][5][6]
Principle of the Method
The conjugation process is a two-step reaction:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions. To enhance stability and coupling efficiency, NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester.[2][7] This activation step is typically performed in a slightly acidic buffer (pH 4.5-6.0) to optimize the reaction.[4][8]
-
Conjugation to Antibody: The NHS-activated this compound is then mixed with the antibody solution at a slightly alkaline pH (7.2-8.5).[7][8] The primary amine groups on the antibody's lysine residues nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.
Experimental Workflow
Caption: Experimental workflow for antibody conjugation.
Signaling Pathway Diagram
Caption: EDC/NHS conjugation chemistry pathway.
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| Monoclonal Antibody (mAb) | N/A | ≥95% purity, in a buffer free of primary amines (e.g., PBS). |
| This compound | BroadPharm (BP-22795) | |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Thermo Fisher (22980) | Store at -20°C, desiccated. Equilibrate to RT before use.[9] |
| NHS (N-hydroxysuccinimide) | Thermo Fisher (24500) | Store at RT, desiccated. |
| MES Buffer (0.1 M, pH 4.5-6.0) | Sigma-Aldrich (M3671) | Activation Buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Gibco (10010023) | Conjugation and Wash Buffer. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A | To stop the reaction. |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher (89891) | For purification of the conjugate.[8] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | To dissolve the linker if needed. |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Preparation of Reagents
-
Antibody Solution:
-
Dialyze the antibody against 1X PBS, pH 7.2-7.4 to remove any amine-containing buffers (like Tris).
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Activation Buffer:
-
Prepare 0.1 M MES buffer and adjust the pH to 5.0.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in either Activation Buffer or anhydrous DMSO immediately before use.
-
Activation of this compound
This step should be performed immediately before conjugation. The following quantities are for a reaction with 1 mg of a 150 kDa antibody.
| Reagent | Molar Excess (to Antibody) | Volume/Mass to Add (for 1 mg Ab) | Final Concentration |
| This compound (10 mM) | 50x | 33.3 µL | ~1 mM |
| EDC (freshly prepared 100 mM in water) | 50x | 3.33 µL | ~1 mM |
| NHS (freshly prepared 100 mM in water) | 100x | 6.67 µL | ~2 mM |
| Activation Buffer (0.1 M MES, pH 5.0) | - | to a final volume of ~333 µL | - |
-
Procedure:
-
In a microcentrifuge tube, combine the this compound stock solution and Activation Buffer.
-
Add the freshly prepared NHS solution, and mix gently.
-
Add the freshly prepared EDC solution, and mix gently.
-
Incubate the reaction for 15-30 minutes at room temperature.[7]
-
Antibody Conjugation
-
Procedure:
-
Add the entire activation mixture from step 2 to the prepared antibody solution (e.g., 1 mg of antibody in 200-500 µL of PBS, pH 7.2).
-
Gently mix the solution and incubate for 2 hours at room temperature, or overnight at 4°C, with gentle rotation.
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Purification of the Conjugate
-
Procedure:
-
Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with 1X PBS, pH 7.4.
-
Follow the manufacturer's instructions for the desalting column.
-
Collect the purified antibody conjugate.
-
Characterization of the Antibody Conjugate
It is crucial to characterize the final conjugate to determine the degree of labeling and to ensure the integrity of the antibody.
| Characterization Method | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration (A280). | Accurate concentration of the final conjugate. |
| SDS-PAGE | Assess the integrity and purity of the conjugate. | A shift in the molecular weight of the heavy and/or light chains compared to the unconjugated antibody. |
| Mass Spectrometry (MS) | Determine the precise mass of the conjugate and the degree of labeling. | A mass spectrum showing a distribution of species with different numbers of linkers attached to the antibody. |
| Size Exclusion Chromatography (SEC-HPLC) | Assess for aggregation and purity. | A major peak corresponding to the monomeric conjugate with minimal aggregation or fragmentation. |
| Functional Assay (e.g., ELISA) | Confirm that the antibody retains its antigen-binding activity. | The conjugate should exhibit binding affinity comparable to the unconjugated antibody. |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Conjugation Efficiency | Inactive EDC (hydrolyzed). | Use fresh, properly stored EDC. Prepare EDC solution immediately before use. |
| Amine-containing buffers in the antibody solution. | Ensure the antibody is in an amine-free buffer like PBS. | |
| Incorrect pH for activation or conjugation. | Verify the pH of the MES (4.5-6.0) and PBS (7.2-8.0) buffers. | |
| Antibody Precipitation/Aggregation | High degree of conjugation. | Reduce the molar excess of the linker and/or the reaction time. |
| Use of organic solvent (DMSO). | Minimize the percentage of DMSO in the final reaction mixture (<10%). | |
| Loss of Antibody Activity | Conjugation at or near the antigen-binding site. | This is a risk with lysine conjugation. If activity is compromised, consider alternative conjugation strategies. |
Conclusion
This protocol provides a robust method for the conjugation of this compound to antibodies. By following these steps, researchers can generate well-defined antibody conjugates suitable for a variety of applications in research and therapeutic development. Optimization of the molar ratio of linker to antibody may be necessary to achieve the desired degree of labeling for a specific application. Proper purification and characterization are essential to ensure the quality and functionality of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. Antibody Conjugation [labome.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Aminoethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the cleavable disulfide linker, Aminoethyl-SS-propionic acid (AESP). This document outlines the necessary protocols from linker activation and payload conjugation to antibody modification, final ADC synthesis, purification, and characterization.
Introduction
This compound (AESP) is a heterobifunctional linker that plays a crucial role in the design of modern ADCs.[1][2] Its structure incorporates a carboxylic acid group for payload attachment and an amino group that, after modification, can react with an antibody. The key feature of AESP is the disulfide bond, which is stable in systemic circulation but is designed to be cleaved in the reducing environment of the intracellular space, such as the cytosol, which has high concentrations of glutathione.[1][3] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.[3][4] The synthesis of an ADC using AESP involves a multi-step process requiring careful control of reaction conditions to achieve a desirable drug-to-antibody ratio (DAR) and maintain the integrity of the monoclonal antibody (mAb).[5][6]
Principle of the Method
The synthesis of an ADC with AESP follows a sequential three-stage process:
-
Activation of AESP and Payload Conjugation: The carboxylic acid moiety of AESP is activated to facilitate its conjugation to a payload containing a reactive amine group, forming a stable amide bond.
-
Antibody Modification: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups, which will serve as conjugation sites.
-
ADC Synthesis: The modified payload-linker construct, now featuring a reactive group, is conjugated to the reduced antibody via a disulfide exchange reaction, forming the final ADC.
This is followed by purification to remove unconjugated payload-linker and antibody, and characterization to determine the drug-to-antibody ratio (DAR), purity, and stability of the final ADC product.
Experimental Protocols
Materials and Reagents:
-
This compound (AESP)
-
Payload with a primary or secondary amine (e.g., a derivative of MMAE, Doxorubicin)
-
Monoclonal Antibody (mAb)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dithiothreitol (DTT)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Borate Buffer, pH 8.5
-
Size Exclusion Chromatography (SEC) columns
-
Hydrophobic Interaction Chromatography (HIC) columns
-
LC-MS system
Protocol 1: Activation of AESP and Conjugation to Payload
This protocol describes the activation of the carboxylic acid group of AESP using NHS to form an NHS-ester, which then readily reacts with an amine-containing payload.
1.1. AESP Activation (Formation of AESP-NHS ester):
-
Dissolve this compound (1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. The resulting solution containing the AESP-NHS ester is typically used immediately in the next step.
1.2. Conjugation of Activated AESP to an Amine-Containing Payload:
-
Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.
-
Slowly add the freshly prepared AESP-NHS ester solution to the payload solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the formation of the payload-AESP conjugate by LC-MS.
-
Upon completion, the crude payload-AESP conjugate can be purified by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
Protocol 2: Partial Reduction of Antibody Interchain Disulfides
This protocol details the generation of free thiol groups on the antibody for conjugation. The degree of reduction can be controlled to influence the final DAR.
-
Prepare the monoclonal antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), in the same buffer.
-
Add the reducing agent to the antibody solution at a molar excess of 2-5 equivalents per antibody. The exact ratio will need to be optimized depending on the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reduction process by analyzing aliquots of the reaction mixture. The number of free thiols can be quantified using Ellman's reagent.
-
Once the desired level of reduction is achieved, immediately purify the reduced antibody using a desalting column or size-exclusion chromatography (SEC) to remove the excess reducing agent. The purified reduced antibody should be used immediately in the conjugation step to prevent re-oxidation of the thiol groups.
Protocol 3: Conjugation of Payload-AESP to Reduced Antibody
This protocol describes the final step of ADC synthesis where the payload-AESP conjugate is attached to the reduced antibody.
-
Immediately after purification, adjust the concentration of the reduced antibody to 2-5 mg/mL in a conjugation buffer (e.g., PBS with 50 mM sodium borate, pH 8.0).
-
Dissolve the purified payload-AESP conjugate in a minimal amount of a co-solvent like DMF or DMSO.
-
Add the payload-AESP solution to the reduced antibody solution at a molar excess of 3-10 equivalents per antibody. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at 4°C or room temperature for 4-16 hours. The reaction should be protected from light if the payload is light-sensitive.
-
Monitor the conjugation reaction by LC-MS to track the formation of different DAR species.
-
Once the reaction has reached the desired endpoint, quench any unreacted thiol groups on the antibody by adding an excess of N-acetylcysteine.
Protocol 4: Purification of the Antibody-Drug Conjugate
Purification is critical to remove unconjugated antibody, payload-linker, and aggregates.
-
Centrifuge the reaction mixture to remove any precipitated material.
-
Purify the ADC using Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated payload-linker molecules and other small molecule impurities.
-
Further purification can be achieved using Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and to remove any remaining unconjugated antibody.[7] A salt gradient (e.g., ammonium sulfate or sodium chloride) is typically used for elution, with higher DAR species being more hydrophobic and eluting later.[5]
-
The purified ADC fractions are then pooled and buffer-exchanged into a suitable formulation buffer (e.g., PBS) and concentrated using ultrafiltration.
-
The final ADC product should be sterile-filtered and stored at -80°C.
Protocol 5: Characterization of the AESP-based ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
5.1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining the distribution of different DAR species.[5] The peak areas corresponding to different DARs can be used to calculate the average DAR.
-
UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.[5]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass information for each DAR species, allowing for an accurate calculation of the average DAR.[6][8]
5.2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can be used to assess the integrity of the antibody and confirm the covalent attachment of the payload.
5.3. In Vitro Stability Assessment:
-
The stability of the ADC can be evaluated by incubating it in plasma from different species (e.g., human, mouse) at 37°C over a period of several days.[9][10]
-
Aliquots are taken at various time points, and the amount of intact ADC and released payload is quantified by LC-MS to assess the stability of the disulfide linker.[11]
Quantitative Data Summary
The following table summarizes typical, illustrative quantitative data that might be obtained during the synthesis and characterization of an AESP-based ADC. Note: These values are for illustrative purposes and will vary depending on the specific antibody, payload, and reaction conditions used.
| Parameter | Method | Typical Value |
| Payload-AESP Conjugate Purity | Reverse-Phase HPLC | >95% |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.5 - 4.5 |
| UV/Vis Spectroscopy | 3.8 | |
| LC-MS (Intact Mass) | 4.1 | |
| ADC Purity (Monomer) | SEC-HPLC | >98% |
| Aggregation | SEC-HPLC | <2% |
| Conjugation Efficiency | Calculated from DAR and unreacted Ab | 60 - 80% |
| In Vitro Plasma Stability (7 days) | LC-MS | >90% intact ADC remaining |
| Endotoxin Levels | LAL Assay | < 0.5 EU/mg |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an ADC using the AESP linker.
Signaling Pathway: Intracellular Cleavage of AESP Linker
Caption: Intracellular processing and payload release of an AESP-linked ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. abzena.com [abzena.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. agilent.com [agilent.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Peptide Conjugation with Aminoethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of peptides with Aminoethyl-SS-propionic acid (AET-SPA), a cleavable linker widely used in the development of peptide-drug conjugates (PDCs) and other bioconjugates. The protocols cover two primary conjugation strategies, purification of the resulting conjugate, characterization, and the subsequent cleavage of the disulfide bond.
Introduction to this compound (AET-SPA) as a Linker
This compound is a bifunctional linker featuring a primary amine and a carboxylic acid, connected by a disulfide bond. This disulfide linkage is stable under physiological conditions but can be readily cleaved in a reducing environment, such as that found within cells, making it an ideal component for drug delivery systems where controlled release of a payload is desired.[][2][] The presence of both an amine and a carboxyl group allows for versatile conjugation strategies to peptide molecules.
Conjugation Chemistries
The two primary methods for conjugating a peptide to AET-SPA are through the formation of an amide bond. This can be achieved by either reacting the amine of AET-SPA with a carboxyl group on the peptide, or vice-versa.
Strategy 1: Activation of AET-SPA Carboxyl Group for Reaction with Peptide Amine
This strategy involves the activation of the carboxylic acid moiety of AET-SPA using carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated AET-SPA is then reacted with a primary amine on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue.
Strategy 2: Activation of Peptide Carboxyl Group for Reaction with AET-SPA Amine
Conversely, a carboxyl group on the peptide (e.g., the C-terminus or the side chain of aspartic or glutamic acid) can be activated with EDC/NHS and subsequently reacted with the primary amine of AET-SPA.
Experimental Protocols
Protocol 1: Conjugation of a Peptide to AET-SPA via EDC/NHS Chemistry (Activation of AET-SPA)
This protocol details the conjugation of a peptide containing a primary amine to the carboxylic acid of AET-SPA.
Materials:
-
Peptide with a free primary amine
-
This compound (AET-SPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Characterization: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Preparation of Reagents:
-
Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve AET-SPA in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of AET-SPA:
-
In a microcentrifuge tube, mix AET-SPA, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:5 (AET-SPA:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester of AET-SPA.
-
-
Conjugation to Peptide:
-
Add the activated AET-SPA solution to the peptide solution. The molar ratio of peptide to activated AET-SPA can be varied to optimize conjugation, but a starting point of 1:5 to 1:10 is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Purify the peptide-AET-SPA conjugate from unreacted peptide, AET-SPA, and reaction byproducts using RP-HPLC.
-
A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the conjugated peptide.
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the collected fractions by mass spectrometry. The molecular weight should correspond to the sum of the peptide mass and the mass of AET-SPA minus the mass of water.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in the purified peptide-AET-SPA conjugate.
Materials:
-
Purified peptide-AET-SPA conjugate
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Dissolve the peptide-AET-SPA conjugate in the Reaction Buffer.
-
Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
-
Reduction Reaction:
-
Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Analysis of Cleavage:
-
Analyze the reaction mixture by RP-HPLC and mass spectrometry to confirm the cleavage of the disulfide bond and the release of the thiolated peptide.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation and cleavage reactions. Note that these values are illustrative and should be optimized for each specific peptide and application.
| Parameter | Value | Notes |
| Conjugation Reaction | ||
| Peptide Concentration | 1-10 mg/mL | Higher concentrations may lead to aggregation. |
| Molar Ratio (Peptide:AET-SPA:EDC:Sulfo-NHS) | 1 : 10 : 20 : 50 | Ratios should be optimized for desired conjugation efficiency. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer reaction times may increase yield but also byproducts. |
| Conjugation Efficiency/Yield | 50-80% | Highly dependent on the peptide sequence and reaction conditions. |
| Purity after RP-HPLC | >95% | Achievable with optimized HPLC conditions. |
| Disulfide Cleavage Reaction | ||
| DTT Concentration | 10-50 mM | Higher concentrations ensure complete reduction. |
| TCEP Concentration | 5-20 mM | TCEP is often more stable and effective at lower pH than DTT.[4] |
| Cleavage Time | 30-60 minutes at RT | Typically a rapid reaction. |
| Cleavage Efficiency | >95% | Generally a very efficient reaction. |
Visualizations
Experimental Workflow for Peptide-AET-SPA Conjugation
Caption: Workflow for peptide conjugation with AET-SPA.
Signaling Pathway of a Cleavable Peptide-Drug Conjugate
References
Application Notes and Protocols for Creating Reducible Drug Conjugates Using Aminoethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl-SS-propionic acid (AESP) is a bifunctional linker containing a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond.[1] This heterobifunctional nature makes it a valuable tool in the development of reducible drug conjugates, particularly antibody-drug conjugates (ADCs). The disulfide bond within the AESP linker is designed to be stable in the systemic circulation but readily cleaved in the reducing intracellular environment of target cells, where the concentration of reducing agents like glutathione (GSH) is significantly higher (1–10 mM) compared to the bloodstream (~5 µmol/L).[2][3] This selective cleavage mechanism allows for the controlled release of a cytotoxic payload at the site of action, minimizing off-target toxicity and enhancing the therapeutic index of the drug conjugate.[2][3]
These application notes provide detailed protocols for the synthesis of AESP-drug conjugates, their conjugation to antibodies, and the subsequent characterization of the resulting ADCs.
Data Presentation
Table 1: In Vitro Cytotoxicity of ADCs with Reducible Disulfide Linkers
| Cell Line | ADC | Linker Type | Payload | Average DAR | IC50 (ng/mL) | Reference |
| N87 | Trastuzumab | Disulfide | Thailanstatin | 1.8 | 13 | [4] |
| BT474 | Trastuzumab | Disulfide | Thailanstatin | 1.8 | 43 | [4] |
| HCC1954 | Trastuzumab | Disulfide | Thailanstatin | 1.8 | < 173 | [4] |
| MDA-MB-361-DYT2 | Trastuzumab | Disulfide | Thailanstatin | 3.5 | 77 | [4] |
| SKBR-3 | Trastuzumab | Disulfide | MMAE | 3.89 | ~0.23 nM (MMAE) | [5] |
| BT-474 | Trastuzumab | DBM-MMAE | MMAE | ~4 | ~10 nM | [3] |
| BT-474 | Trastuzumab | DTM-MMAE | MMAE | ~4 | ~10 nM | [3] |
| BT-474 | Trastuzumab | TBM-MMAE | MMAE | ~4 | ~10 nM | [3] |
IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 2: Comparative In Vitro Stability of Disulfide vs. Maleimide Linkages
| Conjugate | Linker Type | Incubation Matrix | Incubation Time (h) | % Intact Conjugate Remaining | Reference |
| THIOMAB-Sulfone | Sulfone | Human Plasma | 72 | ~80% | [6] |
| THIOMAB-Maleimide | Maleimide | Human Plasma | 72 | ~20% | [6] |
| J2898A-SMCC-DM1 | Maleimide | Rat Plasma | 168 | ~50% | [7] |
| J2898A-(CH2)3-DM | Non-cleavable | Rat Plasma | 168 | ~70% | [7] |
| LC-V205C-DM1 | Disulfide | Mouse Plasma | 168 | ~20% | [8] |
| LC-K149C-DM1 | Disulfide | Mouse Plasma | 168 | ~50% | [8] |
Stability is influenced by the conjugation site on the antibody and the steric hindrance around the linker.[8]
Experimental Protocols
Protocol 1: Synthesis of Activated AESP-Drug Conjugate
This protocol describes the activation of the carboxylic acid group of AESP using EDC and NHS, followed by conjugation to an amine-containing drug.
Materials:
-
This compound (AESP)
-
Amine-containing drug (Payload-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching solution: 1 M Tris or Glycine, pH 8.0
-
2-Mercaptoethanol (optional, for quenching EDC)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Activation of AESP:
-
Dissolve AESP in Activation Buffer to a final concentration of 10-20 mM.
-
Add EDC (1.2 to 1.5 molar equivalents relative to AESP) and NHS or Sulfo-NHS (1.5 to 2.0 molar equivalents relative to AESP) to the AESP solution.[9][11]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[10][12]
-
(Optional) Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.[13]
-
-
Conjugation to Amine-Containing Drug:
-
Dissolve the amine-containing drug (Payload-NH2) in Coupling Buffer.
-
Add the activated AESP solution to the drug solution. A 2-5 fold molar excess of activated AESP is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated AESP by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.[10]
-
Purify the AESP-drug conjugate using a desalting column or reversed-phase HPLC to remove unreacted drug, AESP, and other reagents.
-
Caption: Workflow for the synthesis of an AESP-drug conjugate.
Protocol 2: Conjugation of AESP-Drug Linker to an Antibody
This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody (mAb) followed by conjugation with the pre-synthesized AESP-drug linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
AESP-drug linker (from Protocol 1)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer: e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4
-
Quenching solution: N-acetylcysteine or cysteine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reduction Buffer.
-
Prepare a fresh stock solution of DTT (e.g., 100 mM in water).[11]
-
Add the required molar equivalents of DTT to the antibody solution. The number of equivalents will determine the average number of free thiols per antibody and thus the drug-to-antibody ratio (DAR). For a target DAR of 4, approximately 4-5 molar equivalents of DTT can be a starting point.[13][14]
-
Incubate the reaction for 30-60 minutes at 37°C.[11]
-
Immediately after incubation, remove the excess DTT using a desalting column equilibrated with cold Conjugation Buffer.[11]
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody (e.g., using Ellman's reagent).
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution on ice.
-
Dissolve the AESP-drug linker in a suitable solvent (e.g., DMSO) and then dilute in the Conjugation Buffer.
-
Add the AESP-drug linker solution to the cold-reduced antibody solution. A 1.5-2.0 fold molar excess of the linker per free thiol is a common starting point.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.[13]
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of the quenching solution (e.g., 20-fold molar excess of N-acetylcysteine over the linker) and incubate for 30 minutes.[13]
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent.
-
Concentrate the purified ADC and store it under appropriate conditions (e.g., -80°C).
-
Caption: Workflow for the conjugation of an AESP-drug linker to an antibody.
Protocol 3: In Vitro Drug Release Assay
This protocol is designed to evaluate the release of the drug from the AESP-linked ADC in the presence of a reducing agent, mimicking the intracellular environment.
Materials:
-
Purified AESP-ADC
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS, pH adjusted to 7.4)
-
Control buffer (PBS without GSH)
-
Analytical system for drug quantification (e.g., HPLC, LC-MS)
Procedure:
-
Assay Setup:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Immediately stop the reaction, for example, by adding a quenching agent that reacts with free thiols (if compatible with the analytical method) or by rapid freezing.
-
-
Quantification of Released Drug:
-
Analyze the samples to quantify the amount of released drug. This can be achieved by:
-
Protein Precipitation: Precipitate the antibody and remaining ADC with a solvent like acetonitrile, then analyze the supernatant for the free drug by HPLC or LC-MS.[2]
-
Size-Exclusion Chromatography (SEC): Separate the high-molecular-weight ADC from the low-molecular-weight released drug.
-
-
Generate a standard curve for the free drug to accurately quantify its concentration in the samples.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the release profile.
-
The drug release half-life (t1/2) can be determined from the release kinetics.
-
Caption: Workflow for the in vitro drug release assay.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most common.
Method A: Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Inject the purified ADC onto the HIC column equilibrated with a high percentage of Mobile Phase A.
-
Elute the different drug-loaded species with a decreasing salt gradient (increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the drug.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100
-
Method B: Mass Spectrometry (MS)
-
Instrumentation: LC-MS system (e.g., Q-TOF).
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction.
-
Procedure:
-
Introduce the ADC sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact or reduced ADC.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the masses of the different drug-loaded species.
-
The mass of each species will be equal to the mass of the unconjugated antibody plus the mass of the drug-linker multiplied by the number of conjugated drugs.
-
Calculate the average DAR based on the relative abundance of each species.
-
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of an AESP-based ADC.
Conclusion
This compound is a versatile linker for the development of reducible drug conjugates. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the field of targeted drug delivery. The inherent reducibility of the disulfide bond in AESP allows for the design of intelligent drug delivery systems that can selectively release their payload in the target cellular environment, thereby improving efficacy and reducing systemic toxicity. Careful optimization of the conjugation process and thorough characterization of the resulting conjugates are crucial for the successful development of these promising therapeutics.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of Drug Release from an Aptamer Drug Conjugate Using Reductive-sensitive Linkers for Tumor-targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleaving the Disulfide Bond of Aminoethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl-SS-propionic acid is a bifunctional linker containing a reactive amine, a carboxylic acid, and a cleavable disulfide bond. This linker is valuable in bioconjugation, drug delivery, and proteomics for the reversible tethering of molecules. The disulfide bond can be selectively cleaved under reducing conditions, allowing for the controlled release of conjugated payloads or the separation of linked biomolecules. This document provides detailed protocols for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Overview of Reducing Agents
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are the most widely used reagents for the reduction of disulfide bonds. While both are effective, they possess distinct properties that make them suitable for different applications.
-
Dithiothreitol (DTT): A thiol-containing reducing agent, DTT is highly effective at reducing disulfide bonds, particularly at neutral to slightly alkaline pH. Its mechanism involves a two-step thiol-disulfide exchange, resulting in a stable six-membered ring containing a disulfide bond.[1] A drawback of DTT is its susceptibility to air oxidation, requiring freshly prepared solutions for optimal performance.
-
Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent, TCEP is a powerful, selective, and stable alternative to DTT. It is effective over a broad pH range and is resistant to air oxidation.[2] TCEP does not contain a thiol group, which can be advantageous in downstream applications where free thiols might interfere.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent can significantly impact the efficiency and kinetics of disulfide bond cleavage. The following table summarizes key quantitative parameters for DTT and TCEP in the context of reducing simple, sterically unhindered disulfide bonds similar to that in this compound.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Concentration | 10 - 100 mM | 10 - 50 mM |
| Optimal pH Range | 7.0 - 8.5 | 1.5 - 9.0[2] |
| Reaction Time | 15 - 60 minutes | < 5 - 15 minutes[2] |
| Reaction Temperature | Room Temperature to 37°C | Room Temperature |
| Relative Reactivity | Moderate | High (significantly more reactive than DTT at lower pH)[3][4] |
| Second-Order Rate Constant * | ~5 M⁻¹·s⁻¹ (at neutral pH for insulin)[5] | Generally faster than DTT, especially at pH < 8 |
| Stability in Solution | Prone to air oxidation; prepare fresh | Highly stable in aqueous solution[2] |
*Note: The provided rate constant is for a disulfide bond in insulin and serves as an estimate for a sterically unhindered disulfide. Actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Cleavage of this compound Disulfide Bond
This protocol provides a general procedure for cleaving the disulfide bond of this compound using either DTT or TCEP.
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Degassed water (for DTT solutions)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Buffer: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate with 150 mM NaCl, and adjust the pH to the desired value (pH 7.0-8.5 for DTT, or a wider range for TCEP). For reactions sensitive to oxidation, degas the buffer by sparging with nitrogen or argon.
-
Prepare the Reducing Agent Stock Solution:
-
For DTT: Immediately before use, prepare a 1 M stock solution of DTT in degassed water.
-
For TCEP: Prepare a 0.5 M stock solution of TCEP in water. This solution is stable for several weeks at 4°C.
-
-
Prepare the this compound Conjugate Solution: Dissolve the this compound conjugate in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
-
Initiate the Reduction Reaction:
-
Using DTT: Add the DTT stock solution to the conjugate solution to a final concentration of 10-100 mM.
-
Using TCEP: Add the TCEP stock solution to the conjugate solution to a final concentration of 10-50 mM.
-
-
Incubate: Incubate the reaction mixture at room temperature. For DTT, incubation can be extended up to 1 hour, and for more sterically hindered disulfides, the temperature can be increased to 37°C. For TCEP, a 15-minute incubation is typically sufficient for complete reduction of simple disulfides.
-
Quenching and/or Removal of Reducing Agent (Optional): If the downstream application is sensitive to the presence of the reducing agent, it can be removed by size-exclusion chromatography (e.g., desalting column) or dialysis.
Protocol 2: Quantification of Disulfide Bond Cleavage using Ellman's Reagent
This protocol describes how to quantify the free thiol groups generated upon cleavage of the disulfide bond using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Reduced this compound sample from Protocol 1
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (0.1 M sodium phosphate, pH 8.0).
-
Prepare Cysteine Standards (for calibration curve):
-
Prepare a 10 mM stock solution of cysteine hydrochloride in the Reaction Buffer.
-
Perform serial dilutions of the cysteine stock solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes or wells of a microplate, add 50 µL of each standard or the reduced this compound sample.
-
To each tube/well, add 200 µL of the Reaction Buffer.
-
Initiate the reaction by adding 5 µL of the Ellman's Reagent Solution to each tube/well.
-
-
Incubate: Incubate the reactions at room temperature for 15 minutes.
-
Measure Absorbance: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer or microplate reader. Use the "0 mM" standard as the blank.
-
Calculate Thiol Concentration:
-
Plot the absorbance values of the cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the reduced this compound sample by interpolating its absorbance value on the standard curve. The concentration of cleaved disulfide bonds will be half the concentration of the measured free thiols.
-
Visualizations
The following diagrams illustrate the experimental workflows for disulfide bond cleavage and its quantification.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Aminoethyl-SS-propionic acid in Targeted Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl-SS-propionic acid (AE-SS-PA) is a bifunctional, cleavable linker utilized in the development of targeted therapies, most notably antibody-drug conjugates (ADCs). Its core structure features a disulfide bond, which is designed to be stable in systemic circulation but susceptible to cleavage within the reducing environment of the intracellular compartment. This targeted release mechanism is crucial for delivering potent cytotoxic agents specifically to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.
The AE-SS-PA linker possesses a terminal primary amine and a terminal carboxylic acid, offering versatile conjugation handles for attachment to both the targeting moiety (e.g., an antibody) and the therapeutic payload.[1] The disulfide bond within the linker is readily cleaved by endogenous reducing agents, such as glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.[1][2]
Note on Data: Published research providing specific quantitative data (e.g., IC50 values, drug release kinetics, in vivo efficacy) for antibody-drug conjugates constructed specifically with the this compound linker is limited. Therefore, the quantitative data presented in the following tables are derived from studies on ADCs utilizing other, structurally related disulfide linkers and should be considered representative examples to illustrate the expected performance characteristics.
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of ADCs with Disulfide Linkers
| ADC Construct | Target Cell Line | Payload | IC50 (pM) | Reference |
| Anti-CD30 ADC | Karpas-299 (CD30+) | MMAE | 16 | [3] |
| Anti-HER2 ADC | SK-BR-3 (HER2+) | MMAE | 8.8 | [4] |
| Anti-HER2 ADC | N87 (HER2+) | MMAF | ~13,000 - 43,000 (ng/mL) | N/A |
| Sulfatase-cleavable linker ADC | HER2+ cells | MMAE | 61 | [4] |
Table 2: Representative Stability and Cleavage Characteristics of Disulfide Linkers
| Linker Type | Condition | Half-life (t½) / % Release | Reference |
| Silyl ether-based acid-cleavable linker | Human Plasma | > 7 days | [4] |
| Val-Cit Linker | Human Plasma | Stable | [1] |
| Val-Cit Linker | Mouse Plasma | >95% cleavage in 14 days | [1] |
| Glutamic acid-Val-Cit Linker | Mouse Plasma | Almost no cleavage in 14 days | [1] |
| Disulfide-linked conjugate | 10 mM GSH | Fast Release | [2] |
| Disulfide-linked conjugate | PBS (pH 7.4) | Stable (no release over 17 hours) | [2] |
Signaling Pathway and Mechanism of Action
The therapeutic action of an ADC utilizing the AE-SS-PA linker is a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and trafficking to intracellular compartments, typically lysosomes. Inside the cell, the high concentration of glutathione facilitates the reductive cleavage of the disulfide bond in the AE-SS-PA linker, releasing the cytotoxic payload to exert its pharmacological effect, leading to apoptosis or cell death.
Mechanism of action for an ADC with a cleavable disulfide linker.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an antibody-drug conjugate using this compound. Optimization of specific reaction conditions may be required depending on the antibody, payload, and desired drug-to-antibody ratio (DAR).
Synthesis of AE-SS-PA-Drug Conjugate
This protocol describes the conjugation of a drug with a primary amine to the carboxylic acid moiety of AE-SS-PA.
Materials:
-
This compound (AE-SS-PA)
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of AE-SS-PA: Dissolve AE-SS-PA (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of AE-SS-PA.
-
Conjugation to Drug: In a separate flask, dissolve the amine-containing drug (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the activated AE-SS-PA solution dropwise to the drug solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the AE-SS-PA-drug conjugate by reverse-phase HPLC.
-
Characterization: Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Workflow for AE-SS-PA-drug conjugate synthesis.
Antibody Reduction and Conjugation
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols for conjugation with a maleimide-activated AE-SS-PA-drug conjugate. (Note: This requires prior modification of the AE-SS-PA-drug conjugate to introduce a maleimide group, a common strategy in ADC synthesis).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated AE-SS-PA-drug conjugate
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: To the antibody solution (typically 5-10 mg/mL), add a calculated amount of TCEP or DTT to achieve the desired level of reduction and target DAR. Incubate at 37°C for 30-60 minutes.
-
Purification of Reduced Antibody: Remove the reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation: Immediately add the maleimide-activated AE-SS-PA-drug conjugate to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will influence the final DAR.
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.
General workflow for ADC synthesis via thiol-maleimide conjugation.
In Vitro Drug Release Assay
This protocol assesses the release of the cytotoxic drug from the ADC in the presence of glutathione.
Materials:
-
Purified ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
LC-MS system for analysis
Procedure:
-
Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of GSH in PBS.
-
Initiate the release study by adding GSH to the ADC solution to a final concentration that mimics the intracellular environment (e.g., 5 mM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots, for example, by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
Analyze the samples by LC-MS to quantify the amount of released (free) drug and the amount of remaining conjugated drug.
-
Plot the percentage of drug release over time to determine the release kinetics.
Workflow for in vitro drug release assay.
Conclusion
This compound serves as a valuable tool in the construction of reduction-sensitive targeted drug delivery systems. Its bifunctional nature allows for flexible conjugation strategies, and the inherent disulfide bond provides a mechanism for targeted intracellular drug release. The provided protocols offer a foundational approach for researchers to synthesize and evaluate ADCs incorporating this linker. Further optimization and detailed characterization are essential for the successful development of novel and effective targeted therapies.
References
- 1. njbio.com [njbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoethyl-SS-propionic Acid in Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Aminoethyl-SS-propionic Acid (AE-SS-PA)
This compound (AE-SS-PA) is a versatile bifunctional linker molecule increasingly utilized in the design of sophisticated drug delivery systems (DDS).[1][2][3][4] Its structure features a terminal primary amine, a terminal carboxylic acid, and a central disulfide (–S–S–) bond. This unique combination of functional groups allows for the covalent conjugation of a wide range of therapeutic agents to various carrier molecules, such as polymers, nanoparticles, and antibodies.[1][2][3] The key feature of AE-SS-PA is the redox-sensitive disulfide bond, which can be selectively cleaved in reducing environments.
Mechanism of Controlled Drug Release
The principle behind the use of AE-SS-PA in controlled drug release lies in the differential redox potential between the extracellular environment and the intracellular milieu, particularly within tumor cells. The disulfide bond in AE-SS-PA is relatively stable in the bloodstream and healthy tissues, where the concentration of reducing agents is low. However, upon internalization into cancer cells, the significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group, facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[5] This cleavage breaks the link between the drug and the carrier, leading to the release of the active therapeutic agent directly at the site of action. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
Advantages of AE-SS-PA in Drug Delivery
-
Redox-Responsiveness: Enables targeted drug release in the high-GSH environment of tumor cells.
-
Versatile Conjugation Chemistry: The primary amine and carboxylic acid groups allow for flexible and efficient conjugation to a variety of drugs and carrier molecules using standard bioconjugation techniques.[3][4]
-
Improved Pharmacokinetics: By linking the drug to a larger carrier, the overall pharmacokinetic profile of the drug can be improved, leading to a longer circulation half-life and increased accumulation at the tumor site via the enhanced permeability and retention (EPR) effect.
-
Reduced Systemic Toxicity: The stable linkage in the bloodstream prevents premature drug release, thereby reducing side effects on healthy tissues.
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-AE-SS-PA Conjugate
This protocol is adapted from the synthesis of a doxorubicin-disulfide linker conjugate for attachment to a carrier.[6]
Materials:
-
Doxorubicin hydrochloride (Dox·HCl)
-
This compound (AE-SS-PA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Activation of AE-SS-PA:
-
Dissolve AE-SS-PA (1.2 molar equivalents to Dox) in anhydrous DMF.
-
Add EDC·HCl (1.5 molar equivalents) and NHS (1.5 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of AE-SS-PA.
-
-
Conjugation to Doxorubicin:
-
Dissolve Dox·HCl (1 molar equivalent) in anhydrous DMF and add TEA (2 molar equivalents) to neutralize the hydrochloride salt and deprotonate the primary amine of doxorubicin.
-
Add the activated AE-SS-PA solution dropwise to the doxorubicin solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the Doxorubicin-AE-SS-PA conjugate as a red powder.
-
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR and mass spectrometry.
-
Determine the purity of the conjugate by HPLC.
-
Protocol 2: Formulation of Redox-Responsive Polymeric Micelles
Materials:
-
Doxorubicin-AE-SS-PA conjugate
-
Amphiphilic block copolymer (e.g., polyethylene glycol-b-poly(lactic-co-glycolic acid), PEG-b-PLGA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Micelle Formation:
-
Dissolve the Doxorubicin-AE-SS-PA conjugate and the amphiphilic block copolymer (e.g., in a 1:10 weight ratio) in DMSO.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4).
-
Continue stirring for 2-4 hours to allow for the self-assembly of the polymer into micelles, encapsulating the hydrophobic doxorubicin conjugate in the core.
-
-
Purification:
-
Transfer the micellar solution to a dialysis membrane (MWCO 3.5 kDa).
-
Dialyze against PBS (pH 7.4) for 24 hours to remove the DMSO and any unencapsulated conjugate.
-
Filter the purified micelle solution through a 0.45 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the micelles.
-
Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry or fluorescence spectroscopy after disrupting the micelles with a suitable solvent (e.g., DMSO).
DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100 DLE (%) = (Weight of drug in micelles / Initial weight of drug fed) x 100
-
Protocol 3: In Vitro Redox-Responsive Drug Release Study
Materials:
-
Drug-loaded redox-responsive micelles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (MWCO appropriate for the drug size)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Preparation of Release Media:
-
Prepare two release media:
-
Control: PBS (pH 7.4)
-
Reductive: PBS (pH 7.4) containing 10 mM GSH (to mimic the intracellular reducing environment).
-
-
-
Drug Release Assay:
-
Place a known concentration of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag into a larger volume of the release medium (e.g., 1 mL of micelle solution in 20 mL of release medium) to ensure sink conditions.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
Quantification of Released Drug:
-
Quantify the amount of drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, at the characteristic wavelength of the drug.
-
Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of the free drug in the release medium.
Cumulative Release (%) = (Concentration of drug in release medium at time t / Initial concentration of drug in micelles) x 100
-
Data Presentation
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Redox-Responsive Micelles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Drug Loading Efficiency (%) |
| Dox-AE-SS-PA Micelles | 125.3 ± 4.2 | 0.18 ± 0.02 | -15.7 ± 1.3 | 15.2 ± 1.1 | 85.4 ± 3.8 |
Data are presented as mean ± standard deviation (n=3). This is representative data synthesized from typical values found in the literature for similar systems.
Table 2: In Vitro Cumulative Drug Release of Doxorubicin from Redox-Responsive Micelles
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
| 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 15.8 ± 1.5 |
| 4 | 10.5 ± 1.1 | 45.3 ± 2.1 |
| 8 | 15.8 ± 1.4 | 68.9 ± 2.5 |
| 12 | 20.1 ± 1.7 | 82.4 ± 3.0 |
| 24 | 28.4 ± 2.0 | 91.2 ± 3.3 |
| 48 | 35.6 ± 2.5 | 95.7 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). This is representative data illustrating the redox-responsive release profile based on similar studies in the literature.[5]
Visualizations
References
- 1. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 4. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 5. Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Aminoethyl-SS-propionic Acid Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with stimuli-responsive linkers is a rapidly advancing field in targeted drug delivery. Aminoethyl-SS-propionic acid (AE-SS-PA) is a bifunctional linker that incorporates a redox-sensitive disulfide bond. This linker is particularly valuable for developing smart drug delivery systems that can selectively release their therapeutic payload in the tumor microenvironment, which is characterized by a significantly higher concentration of reducing agents like glutathione (GSH) compared to normal tissues.[1]
This document provides detailed application notes and protocols for the synthesis of the AE-SS-PA linker, its conjugation to nanoparticles, subsequent drug loading, and characterization of the functionalized nanoparticles. The protocols are designed to be a comprehensive guide for researchers in academia and industry working on the development of next-generation cancer therapeutics.
Key Applications
-
Redox-Responsive Drug Delivery: The disulfide bond in AE-SS-PA is stable in the bloodstream but is cleaved in the presence of high intracellular glutathione concentrations, leading to targeted drug release within cancer cells.[1][2]
-
Targeted Cancer Therapy: By conjugating chemotherapeutic agents to nanoparticles via the AE-SS-PA linker, systemic toxicity can be reduced, and the therapeutic index of the drug can be improved.
-
Bioconjugation: The terminal amine and carboxylic acid groups of AE-SS-PA allow for versatile conjugation to a wide range of nanoparticles and therapeutic molecules.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (AE-SS-PA)
This protocol describes the synthesis of the AE-SS-PA linker from cystamine dihydrochloride and 3-mercaptopropionic acid.
Materials:
-
Cystamine dihydrochloride
-
3-Mercaptopropionic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of Cystamine Free Base:
-
Dissolve cystamine dihydrochloride in deionized water.
-
Adjust the pH of the solution to 9-10 with a solution of NaOH.
-
Extract the aqueous solution with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain cystamine free base.
-
-
Reaction of Cystamine with 3-Mercaptopropionic Acid:
-
Dissolve the cystamine free base in a 1:3 mixture of methanol and dichloromethane.
-
In a separate flask, dissolve 3-mercaptopropionic acid in dichloromethane.[2]
-
Slowly add the 3-mercaptopropionic acid solution to the cystamine solution under constant stirring at room temperature.
-
Allow the reaction to proceed for 24-48 hours.
-
-
Purification and Characterization:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Functionalization of Gold Nanoparticles with AE-SS-PA
This protocol details the conjugation of AE-SS-PA to pre-synthesized gold nanoparticles (AuNPs) using EDC/NHS chemistry. A general protocol for AuNP synthesis is provided first.
2.1. Synthesis of Gold Nanoparticles (Turkevich Method) [4]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
Deionized water
Procedure:
-
Bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.
-
Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution.
-
Observe the color change from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs for size and stability using Dynamic Light Scattering (DLS) and UV-Vis spectroscopy.
2.2. EDC/NHS Coupling of AE-SS-PA to Amine-Functionalized AuNPs
This protocol assumes the gold nanoparticles have been surface-modified to present amine groups. This can be achieved by using a capping agent with a terminal amine group during synthesis or through post-synthesis modification.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs-NH₂)
-
This compound (AE-SS-PA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Activation of AE-SS-PA:
-
Dissolve AE-SS-PA in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the AE-SS-PA solution and incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.[1]
-
-
Conjugation to AuNPs-NH₂:
-
Wash the AuNPs-NH₂ twice with Coupling Buffer by centrifugation and resuspension.
-
Add the activated AE-SS-PA solution to the AuNPs-NH₂ suspension.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the nanoparticle suspension and incubate for 30 minutes to deactivate any unreacted NHS esters.
-
Wash the functionalized nanoparticles (AuNPs-SS-AE-PA) three times with Washing Buffer to remove unreacted reagents.
-
Protocol 3: Loading of Doxorubicin onto AE-SS-PA Functionalized Nanoparticles
This protocol describes the loading of the anticancer drug Doxorubicin (DOX) onto the AE-SS-PA functionalized nanoparticles. The carboxylic acid end of the AE-SS-PA linker is activated to react with the amine group of DOX.
Materials:
-
AE-SS-PA functionalized nanoparticles (AuNPs-SS-AE-PA)
-
Doxorubicin hydrochloride (DOX)
-
EDC and Sulfo-NHS
-
Activation Buffer (50 mM MES, pH 6.0)
-
Coupling Buffer (PBS, pH 7.4)
Procedure:
-
Activation of Carboxyl Groups on Nanoparticles:
-
Resuspend the AuNPs-SS-AE-PA in Activation Buffer.
-
Add freshly prepared EDC and Sulfo-NHS solutions to the nanoparticle suspension and incubate for 15-30 minutes at room temperature.
-
-
Drug Conjugation:
-
Wash the activated nanoparticles twice with Coupling Buffer.
-
Dissolve DOX in Coupling Buffer and add it to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification:
-
Wash the DOX-loaded nanoparticles (AuNPs-SS-DOX) three times with Coupling Buffer to remove unbound drug.
-
Quantify the amount of loaded DOX by measuring the absorbance of the supernatant at 480 nm and comparing it to a standard curve of free DOX.
-
Characterization and Data Presentation
Thorough characterization at each step of the functionalization and drug loading process is crucial. The following tables summarize expected changes in key parameters and provide representative quantitative data from the literature.
Table 1: Physicochemical Characterization of Nanoparticles at Each Stage
| Stage | Expected Size (DLS) | Expected Zeta Potential | Key FTIR Peaks |
| Bare AuNPs | ~15-20 nm | -30 to -40 mV (citrate-capped) | N/A |
| Amine-functionalized AuNPs | Slight increase | +20 to +30 mV | N-H stretching (~3300 cm⁻¹) |
| AE-SS-PA Functionalized | Further slight increase | Near-neutral or slightly negative | Amide I (~1650 cm⁻¹), Amide II (~1540 cm⁻¹), C=O stretch of carboxylic acid (~1720 cm⁻¹) |
| DOX-Loaded | ~25-35 nm | Varies depending on loading | Characteristic peaks of DOX, decreased C=O of carboxylic acid |
Table 2: Doxorubicin Loading and Release
| Parameter | Value | Conditions / Notes |
| Drug Loading Capacity (DLC) | 5-15% (w/w) | Varies with nanoparticle type and functionalization density. |
| Drug Loading Efficiency (DLE) | 60-85% | Dependent on initial drug-to-nanoparticle ratio.[5] |
| Cumulative Release (pH 7.4, no GSH) | < 20% over 48h | Minimal drug leakage in physiological conditions. |
| Cumulative Release (pH 7.4, 10 mM GSH) | > 80% over 24h | Rapid release in a reducing environment mimicking intracellular conditions.[6] |
Table 3: In Vitro Cytotoxicity Data (Representative)
| Formulation | Cell Line | IC₅₀ (µg/mL of DOX) |
| Free Doxorubicin | MCF-7 | ~0.5 - 1.0 |
| DOX-Loaded Redox-Responsive NPs | MCF-7 | ~1.5 - 3.0 |
| Free Doxorubicin | U251 | ~0.3[7] |
| DOX-Loaded IONPs | U251 | ~0.25[7] |
Note: IC₅₀ values can vary significantly based on the cell line, nanoparticle composition, and exposure time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, functionalization, and evaluation of AE-SS-PA nanoparticles.
Glutathione-Mediated Intracellular Drug Release
Caption: Mechanism of glutathione-mediated drug release from AE-SS-PA functionalized nanoparticles.
Targeted Signaling Pathway: PI3K/Akt
Caption: Simplified PI3K/Akt signaling pathway targeted by drugs delivered via redox-responsive nanoparticles.[8][9]
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102399175A - Synthesis method of cystamine dihydrochloride - Google Patents [patents.google.com]
- 4. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Doxorubicin-loaded iron oxide nanoparticles for glioblastoma therapy: a combinational approach for enhanced delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjmb.org [cjmb.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Aminoethyl-SS-propionic acid Conjugation
Welcome to the technical support center for Aminoethyl-SS-propionic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound conjugation reaction?
The most significant side reaction and a common cause of low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in the presence of water. This reaction competes with the desired reaction with the primary amine on your target molecule, resulting in a non-reactive carboxylic acid and reducing the efficiency of the conjugation.[1][2] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][3]
Q2: My NHS ester of this compound is not dissolving well. Could this be the problem?
Yes, poor solubility of the NHS ester can lead to a lower effective concentration in the reaction mixture, resulting in a reduced conjugation yield. For NHS esters that are poorly soluble in aqueous solutions, it is recommended to first dissolve them in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding them to the reaction buffer.[1][4] Ensure the organic solvent is anhydrous to minimize hydrolysis of the NHS ester before it is introduced to the reaction.[1]
Q3: Can the this compound itself cause issues?
This compound is a bifunctional linker containing a terminal amine and a carboxylic acid, connected by a disulfide bond.[5][6] The disulfide bond is cleavable under reducing conditions, for instance, with Dithiothreitol (DTT).[5] Before conjugation, ensure that no reducing agents are present in your buffers, as this would cleave the linker. The terminal amine of the linker reacts with activated esters, and its carboxylic acid can be activated (e.g., with EDC and NHS) to react with primary amines.[5]
Q4: Are there any specific buffer conditions I should be aware of?
The pH of the reaction buffer is critical for efficient conjugation. The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 8.3 and 8.5.[4][7] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[3]
Q5: Besides primary amines, can the NHS ester react with other functional groups on my protein?
While NHS esters are most reactive towards primary amines (N-terminus and lysine side chains), they can also react with other nucleophilic groups, although with lower efficiency.[2][8] These side reactions can occur with:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can form unstable ester linkages.[1][9][10]
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond.[1]
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.[1]
These side reactions can consume the NHS ester, leading to a lower yield of the desired conjugate.
Q6: How can I purify my final conjugate and remove unreacted materials?
After the conjugation reaction, the mixture will contain the desired conjugate, unreacted and hydrolyzed NHS ester, and potentially unreacted protein.[7] Common methods for purifying the protein conjugate include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.[7]
-
Dialysis: Removes small molecules like unreacted crosslinker and NHS byproduct.[7][11]
-
Tangential Flow Filtration (TFF): A rapid method for buffer exchange and removal of small molecules.[7]
The choice of method depends on the sample volume, the desired purity, and the scale of the reaction.[7]
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[3][4][7] |
| Temperature | 4°C to Room Temperature | Lower temperature can help to minimize hydrolysis of the NHS ester.[3] |
| Reaction Time | 0.5 - 4 hours | Optimization may be required depending on the specific reactants.[3] |
| Buffer Type | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Avoid buffers containing primary amines (e.g., Tris, Glycine).[1][3] |
| Molar Ratio (NHS ester:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling.[12] |
Table 2: Troubleshooting Guide for Low Conjugation Yield
| Observation | Potential Cause | Suggested Solution |
| Low Yield | NHS ester hydrolysis | Optimize pH to 8.3-8.5.[4] Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester.[1] Perform the reaction at a lower temperature (4°C).[3] |
| Incorrect buffer | Use a non-amine-containing buffer like PBS, HEPES, or borate buffer.[1][3] | |
| Inactive NHS ester | Use a fresh vial of the NHS ester. Store desiccated at -20°C.[1] | |
| Insufficient molar ratio | Increase the molar excess of the NHS ester to the target molecule.[12] | |
| Presence of reducing agents | Ensure no DTT or other reducing agents are present in the buffers, which would cleave the disulfide bond of the linker. | |
| No Conjugation | Protonated amines | Ensure the reaction pH is above 7.2.[3] |
| Degraded NHS ester | Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1] | |
| Precipitation | Poor solubility of conjugate | Consider using a water-soluble version of the crosslinker if available. Modify buffer conditions (e.g., add mild, non-nucleophilic detergents). |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to create an NHS ester.
-
Dissolve this compound: Prepare a 10 mM stock solution in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).
-
Add EDC and NHS: Add a 1.5-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 1.5-fold molar excess of NHS (N-hydroxysuccinimide) to the solution.
-
Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: The activated this compound NHS ester is now ready for conjugation to your primary amine-containing molecule.
Protocol 2: Conjugation of this compound NHS Ester to a Protein
-
Prepare Protein Solution: Dissolve the protein to be conjugated in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[12]
-
Prepare NHS Ester Solution: Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.[12]
-
Purification: Remove excess, unreacted crosslinker and byproducts by size exclusion chromatography, dialysis, or TFF.[7]
Protocol 3: Quantification of Conjugation (Degree of Labeling)
This protocol is for a fluorescently labeled this compound.
-
Measure Absorbance: Dilute the purified conjugate to a concentration where the absorbance is within the linear range of the spectrophotometer. Measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the fluorescent dye.[12]
-
Calculate Protein Concentration: Use the Beer-Lambert law (A = εcl) and the extinction coefficient of the protein at 280 nm. A correction factor for the dye's absorbance at 280 nm may be needed.[12]
-
Corrected A280 = A280 - (Amax_dye × Correction Factor)
-
-
Calculate Dye Concentration: Use the Beer-Lambert law and the extinction coefficient of the dye at its maximum absorbance wavelength.
-
Calculate Degree of Labeling (DOL):
-
DOL = (Molar concentration of the dye) / (Molar concentration of the protein)
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathways in NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 6. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Purification Methods [comis.med.uvm.edu]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Aminoethyl-SS-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) using the cleavable disulfide linker, Aminoethyl-SS-propionic acid (AET-SPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AET-SPA) and why is it used in ADC development?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] Its structure contains a disulfide bond, which is relatively stable in the bloodstream but can be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells.[] This allows for the targeted release of the cytotoxic payload within the tumor microenvironment, minimizing off-target toxicity.[3]
Q2: What is the mechanism of conjugation for AET-SPA?
AET-SPA is typically used in cysteine-based conjugation. This process involves the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (-SH) groups. The AET-SPA linker, activated with a thiol-reactive group (e.g., maleimide), then covalently attaches to these free thiols.[4]
Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute?
The DAR, or the average number of drug molecules conjugated to a single antibody, is a crucial parameter that significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[]
-
Low DAR: May result in reduced potency.[]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and a higher risk of aggregation due to increased hydrophobicity.[6][7]
Q4: What are the common methods to determine the DAR of an AET-SPA conjugated ADC?
Several analytical techniques can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the hydrophobicity conferred by the drug-linker. Species with different DAR values will have different retention times.[][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This can also be used to separate different ADC species, often after reducing the ADC to its light and heavy chains.
-
Mass Spectrometry (MS): LC-MS can provide the exact mass of the intact ADC or its subunits, allowing for the precise determination of the number of conjugated drugs.[10]
-
UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of a drug to an antibody using the AET-SPA linker.
Issue 1: Low Average DAR
Symptom: The final ADC product has a lower than expected average DAR.
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | 1. Optimize Reducing Agent Concentration: Perform a titration of the reducing agent (e.g., TCEP or DTT) to find the optimal molar ratio needed to achieve the target number of free thiols. 2. Increase Incubation Time/Temperature: Extend the reduction incubation time or slightly increase the temperature (e.g., from room temperature to 37°C), while monitoring for any signs of antibody denaturation or aggregation.[11] |
| Inefficient Conjugation Reaction | 1. Optimize Molar Ratio of Drug-Linker: Increase the molar excess of the activated AET-SPA-drug conjugate relative to the antibody. 2. Adjust Reaction pH: While the conjugation reaction is often performed at a neutral to slightly basic pH, be aware that a higher pH can increase the risk of disulfide scrambling.[12] 3. Extend Reaction Time: Increase the conjugation reaction time to allow for more complete labeling. |
| Instability of the Activated Linker | 1. Use Freshly Prepared Linker: Ensure the activated AET-SPA-drug conjugate is prepared fresh and used immediately to avoid hydrolysis of the reactive group (e.g., maleimide). 2. Confirm Linker Activity: If possible, independently verify the reactivity of the activated linker. |
Issue 2: Inconsistent DAR Values Between Batches
Symptom: Significant variability in the average DAR is observed from one conjugation reaction to another.
| Possible Cause | Troubleshooting Steps |
| Variability in Starting Materials | 1. Characterize Antibody: Ensure the antibody concentration is accurately determined and that the antibody is of high purity. 2. Verify Linker-Drug Purity: Use a consistent and high-purity source of the AET-SPA-drug conjugate. |
| Inconsistent Reaction Conditions | 1. Precise Control of Parameters: Maintain strict control over reaction parameters such as temperature, pH, and incubation times for both the reduction and conjugation steps. 2. Standardize Reagent Addition: Ensure that reagents are added consistently and mixed thoroughly in each batch. |
| Disulfide Bond Scrambling | 1. Optimize pH: Perform the reduction and conjugation steps at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) to minimize disulfide bond scrambling, which is more prevalent at alkaline pH.[12][13] |
Issue 3: High Levels of Aggregation
Symptom: The final ADC product shows a significant amount of high molecular weight species (aggregates) upon analysis by Size Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity | 1. Lower the Target DAR: A higher DAR, especially with a hydrophobic payload, increases the overall hydrophobicity of the ADC, which can lead to aggregation. Aim for a lower average DAR. 2. Optimize Formulation Buffer: Screen different formulation buffers containing excipients such as polysorbates or sugars to improve the stability and solubility of the ADC. |
| Inter-molecular Disulfide Bonding | 1. Quench Unreacted Thiols: After the conjugation reaction, add a quenching agent like N-acetylcysteine to cap any unreacted free thiols on the antibody, preventing them from forming intermolecular disulfide bonds. |
| Harsh Purification Conditions | 1. Gentle Purification Methods: Utilize purification methods that are gentle on the ADC, such as SEC, and avoid harsh elution conditions in other chromatographic techniques like HIC.[][14] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
If the buffer contains any interfering substances, perform a buffer exchange into the reaction buffer.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Add the reducing agent to the mAb solution to achieve a final molar ratio that needs to be optimized for the specific antibody and desired DAR. A typical starting point is a 2-5 fold molar excess of reducing agent over the antibody.[15]
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., G25) equilibrated with the conjugation buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Conjugation of AET-SPA-Drug to Reduced Antibody
This protocol outlines the conjugation of a pre-activated AET-SPA-drug molecule to the reduced antibody.
-
Preparation of Activated Linker-Drug:
-
The AET-SPA linker needs to be activated with a thiol-reactive group (e.g., maleimide) and then conjugated to the drug payload. This activated drug-linker should be dissolved in a suitable organic co-solvent like DMSO to a high concentration.
-
-
Conjugation Reaction:
-
To the solution of the reduced and purified antibody from Protocol 1, add the activated AET-SPA-drug solution. The molar ratio of the drug-linker to the antibody will determine the final DAR and needs to be optimized. A starting point is typically a 1.2 to 2-fold molar excess of the drug-linker over the available thiol groups.[15]
-
Ensure the final concentration of the organic co-solvent in the reaction mixture is low (typically <10%) to prevent antibody denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
After the incubation period, quench any unreacted activated linker by adding a molar excess of a small molecule thiol, such as N-acetylcysteine.
-
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of its DAR.
-
Purification:
-
Purify the ADC from unreacted drug-linker, quenching agent, and any aggregates using a suitable chromatography method. Size Exclusion Chromatography (SEC) is commonly used for this purpose.[]
-
Hydrophobic Interaction Chromatography (HIC) can also be used to separate different DAR species if a more homogeneous product is desired.[9]
-
-
Characterization:
-
Determine Protein Concentration: Measure the concentration of the purified ADC using a standard protein assay or by UV absorbance at 280 nm.
-
Determine DAR: Analyze the purified ADC using one of the methods described in the FAQs (HIC, RP-HPLC, or LC-MS) to determine the average DAR and the distribution of different DAR species.
-
Visualizations
Caption: Experimental workflow for the creation of an antibody-drug conjugate (ADC) using a disulfide linker.
Caption: Troubleshooting guide for common issues encountered during DAR optimization with disulfide linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. broadpharm.com [broadpharm.com]
preventing aggregation in ADCs using Aminoethyl-SS-propionic acid
Technical Support Center: AESP Linkers for ADC Development
Welcome to the technical support center for utilizing Aminoethyl-SS-propionic acid (AESP) and related hydrophilic, cleavable linkers in your Antibody-Drug Conjugate (ADC) research. This resource provides answers to frequently asked questions and troubleshooting guidance for common challenges encountered during ADC development, with a focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AESP) and how is it used in ADCs?
A1: this compound is a bifunctional, cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] It features a central disulfide bond (–S-S–) that can be cleaved under reducing conditions, a terminal primary amine, and a terminal carboxylic acid.[2] These functional groups allow it to be connected to both the antibody and a cytotoxic payload, acting as a bridge within the final ADC structure.[3]
Q2: What is the primary mechanism by which AESP helps prevent ADC aggregation?
A2: The primary cause of ADC aggregation is the increased surface hydrophobicity that results from attaching hydrophobic payloads to the antibody.[4][5] AESP helps prevent aggregation by acting as a hydrophilic linker.[6][7] Its amine and carboxylic acid groups increase the overall water solubility of the linker-payload complex.[8] This hydrophilic shielding counteracts the hydrophobicity of the payload, reducing the likelihood of intermolecular interactions between ADC molecules that lead to aggregation.[6][8]
Q3: What are the main causes of aggregation during ADC development?
A3: Several factors can contribute to ADC aggregation:
-
Payload and Linker Hydrophobicity : This is the most significant factor. Conjugating hydrophobic molecules to an antibody creates patches that attract each other, initiating aggregation.[4][9]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug molecules generally increases the ADC's overall hydrophobicity, leading to a greater tendency to aggregate.[5] ADCs with a high DAR (e.g., 8) are often more prone to aggregation than those with lower DARs (e.g., 2-4).[10]
-
Unfavorable Formulation Conditions : Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point, or incorrect salt concentrations, can reduce the ADC's solubility and promote aggregation.[4]
-
Conjugation Process : The use of organic co-solvents to dissolve the linker-payload can disrupt the antibody's structure, while thermal and physical stress during the reaction can also induce aggregation.[5][6]
Q4: What analytical techniques are recommended for monitoring ADC aggregation?
A4: A multi-pronged approach is best for accurately characterizing aggregation.
-
Size Exclusion Chromatography (SEC) : This is the industry-standard method for separating and quantifying ADC monomers, dimers, and higher-molecular-weight aggregates based on their size.[11][12]
-
SEC with Multi-Angle Light Scattering (SEC-MALS) : This advanced technique provides more detailed information by determining the absolute molecular weight of the different species, confirming the nature of the aggregates.[6]
-
Dynamic Light Scattering (DLS) : A useful screening tool that measures the size distribution of particles in a solution to detect the presence of aggregates.[5]
-
Analytical Ultracentrifugation (AUC) : A highly sensitive method for detecting and quantifying aggregates based on their sedimentation velocity, especially valuable for identifying small amounts of high-molecular-weight species.[6]
Troubleshooting Guide
This guide addresses common issues observed during ADC conjugation and formulation when using AESP or similar disulfide linkers.
Issue 1: Higher-than-Expected Aggregation After Conjugation
You've completed the conjugation reaction using an AESP-based linker, but SEC analysis shows a significant percentage of high-molecular-weight (HMW) species.
Possible Causes & Solutions:
-
High DAR : Even with a hydrophilic linker, a very high DAR can lead to aggregation.
-
Solution : Titrate down the molar excess of the activated linker-payload used in the conjugation reaction to target a lower average DAR.
-
-
Process Conditions : The reaction environment may be promoting aggregation.
-
Antibody Quality : The starting antibody may have existing aggregates or be inherently prone to aggregation.
-
Solution : Ensure the stock antibody solution is high quality with <1% aggregate before starting conjugation. Consider engineering the antibody to remove aggregation-prone regions.[6]
-
Issue 2: ADC Appears Stable Post-Purification but Aggregates During Storage
The purified ADC looks good initially (>98% monomer), but after storage for several days (e.g., at 4°C or -80°C), SEC analysis shows an increase in HMW species.
Possible Causes & Solutions:
-
Suboptimal Formulation Buffer : The final storage buffer may not be suitable for maintaining ADC stability.
-
Solution : Perform a formulation screening study. Test various buffers (e.g., Histidine, Citrate), pH levels (typically pH 5.0-7.0), and excipients (e.g., sucrose, polysorbate 80, arginine) to find the conditions that best preserve the monomeric state.[6]
-
-
Instability of the Disulfide Bond : Although designed for cleavage inside cells, the disulfide bond in the AESP linker could be slowly reduced by trace components or undergo disulfide scrambling during storage, leading to conformational changes and aggregation.
-
Solution : Ensure all buffers are prepared with high-purity water and are free of any reducing agents. Store the ADC in tightly sealed vials with minimal headspace to reduce exposure to oxygen, which can sometimes participate in redox reactions.
-
-
Concentration Effects : ADCs are often more prone to aggregation at higher concentrations.[6]
-
Solution : Determine the maximum stable concentration for your specific ADC in the optimized formulation buffer. If high concentrations are required, re-screening of formulation excipients at that target concentration is critical.
-
Data & Protocols
Data Presentation: Impact of Linker Hydrophilicity
While specific data for AESP is proprietary to individual research, the following table provides a representative example of how a hydrophilic linker can reduce aggregation compared to a more hydrophobic linker when used with the same antibody and payload (e.g., MMAE). This data is modeled on published comparisons.[10][13]
| Parameter | ADC with Hydrophobic Linker (e.g., Val-Cit) | ADC with Hydrophilic Linker (e.g., AESP-based) |
| Target DAR | 4 | 4 |
| Achieved DAR | 3.8 | 3.9 |
| % Monomer (Post-Purification) | 97.5% | 99.2% |
| % Aggregate (Post-Purification) | 2.5% | 0.8% |
| % Aggregate (after 14 days at 4°C) | 8.7% | 1.5% |
| % Aggregate (after 1 freeze/thaw cycle) | 6.4% | 1.1% |
Experimental Protocols
This protocol describes a typical workflow for conjugating a maleimide-activated linker-payload to an antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a suitable reduction buffer (e.g., PBS with 5 mM EDTA, pH 7.4).
-
Add a calculated molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). A 2-5 fold molar excess of TCEP per disulfide bond is a common starting point.[14]
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[14][15]
2. Buffer Exchange:
-
Immediately following reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25), exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.4).[15] This step is critical to prevent the reducing agent from reacting with your maleimide-activated linker.
3. Conjugation:
-
Dissolve the AESP-linker-payload (which has been pre-activated with a maleimide group) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution with gentle mixing. A molar excess of 5-10 fold of the linker per available thiol is typical.[14]
-
Incubate at 4°C or room temperature for 1-4 hours.[14]
4. Purification:
-
Purify the resulting ADC to remove unconjugated linker-payload, aggregates, and other impurities. Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[6]
5. Characterization:
-
Analyze the purified ADC to determine the final DAR (e.g., by HIC or Mass Spectrometry), the percentage of aggregation (by analytical SEC), and in vitro potency.
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[16]
-
Chromatography System : An HPLC or UPLC system with a UV detector.[11]
-
Column : A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWXL).[16][17]
-
Mobile Phase : A key variable that must be optimized. A common starting point is 150 mM Sodium Phosphate, pH 7.0.[11] For hydrophobic ADCs, adding an organic modifier (e.g., 15% isopropanol or acetonitrile) may be necessary to achieve good peak shape and prevent non-specific interactions with the column.[17]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV absorbance at 280 nm.
-
Sample Preparation : Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Analysis : Integrate the peak areas for the high-molecular-weight (HMW) species (aggregates), the main monomer peak, and low-molecular-weight (LMW) species (fragments). Calculate the relative percentage of each species.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. agilent.com [agilent.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Aminoethyl-SS-propionic Acid Reactions
Welcome to the technical support center for the synthesis and scale-up of Aminoethyl-SS-propionic acid (AE-SS-PA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this versatile heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AE-SS-PA) and what are its primary applications?
This compound (AE-SS-PA), also known as 3-((2-aminoethyl)disulfanyl)propanoic acid, is a bifunctional molecule containing a terminal amine group, a terminal carboxylic acid group, and a central disulfide bond. This structure makes it a valuable cleavable linker in bioconjugation and drug delivery. The disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of conjugated molecules. Its primary applications include the development of antibody-drug conjugates (ADCs), probes for diagnostics and imaging, and functionalizing polymers and nanoparticles.[1][2]
Q2: What is the most significant challenge when synthesizing an unsymmetrical disulfide like AE-SS-PA?
The primary challenge in synthesizing unsymmetrical disulfides is preventing the formation of symmetrical disulfide byproducts.[3][4] This phenomenon, often referred to as disproportionation or scrambling, occurs due to thiol-disulfide exchange reactions where the desired unsymmetrical disulfide reacts with starting thiols or other disulfide molecules to form more stable symmetrical disulfides.[3][5]
Q3: How does pH affect the synthesis of AE-SS-PA?
The pH of the reaction medium plays a critical role in disulfide bond formation and stability. Thiol-disulfide exchange reactions are generally accelerated at basic pH (typically above 8), where the thiol group is deprotonated to the more nucleophilic thiolate anion (RS-).[6] While this can facilitate the desired reaction, it can also increase the rate of unwanted side reactions like disproportionation. Therefore, careful control of pH is essential to balance reactivity and selectivity.[7][8][9]
Q4: What are the common impurities found in crude AE-SS-PA, and how can they be identified?
Common impurities in crude AE-SS-PA include the symmetrical disulfides, cystamine (from the starting material, cysteamine) and 3,3'-dithiodipropionic acid (from the starting material, 3-mercaptopropionic acid), as well as unreacted starting materials. These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector, and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of AE-SS-PA synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of AE-SS-PA | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[10]- Adjust the temperature as needed; some methods recommend low temperatures to control reactivity.[4]- Optimize the pH to ensure the thiolate concentration is sufficient for the reaction without promoting excessive side reactions.[7][9] |
| Disproportionation: The desired product is converting into symmetrical disulfides. | - Consider a one-pot synthesis approach where the second thiol is added after the activation of the first thiol to minimize the time for scrambling to occur.[12]- Explore solvent-free reaction conditions, which have been shown to reduce disproportionation by limiting molecular collisions.[3][13] | |
| High Levels of Symmetrical Disulfide Impurities | Thiol-disulfide exchange: This is a common side reaction in the synthesis of unsymmetrical disulfides.[3][4] | - Employ a suitable activating agent for one of the thiols to facilitate a more controlled reaction. Examples include 1-chlorobenzotriazole (BtCl) or N-iodosuccinimide (NIS).[12][14]- Carefully control the stoichiometry of the reactants. |
| Difficulty in Purifying AE-SS-PA | High polarity of the product: AE-SS-PA is a polar molecule due to the presence of both an amino and a carboxylic acid group, making it challenging to purify using standard silica gel chromatography. | - Utilize ion-exchange chromatography, which separates molecules based on their charge. This is a highly effective method for purifying amino acids and other charged molecules.[15][16][17]- Consider reversed-phase chromatography with an aqueous mobile phase, a technique suitable for polar compounds.[11] |
| Product Decomposition During Workup or Purification | Disulfide bond instability: The disulfide bond can be cleaved under certain conditions, such as the presence of reducing agents or exposure to high temperatures for extended periods. | - Avoid the use of reducing agents during the workup and purification steps.- Perform purification at room temperature or below if possible.- Ensure all solvents and reagents used are free from thiol impurities. |
Experimental Protocols
While a specific, validated large-scale protocol for AE-SS-PA is proprietary to manufacturers, a generalized laboratory-scale synthesis is presented below based on common methodologies for unsymmetrical disulfide formation.
General Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization for scale-up.
Materials:
-
Cystamine dihydrochloride
-
3-Mercaptopropionic acid
-
Dithiothreitol (DTT) (for reduction of cystamine)
-
A suitable oxidizing agent (e.g., air, dimethyl sulfoxide)
-
A suitable solvent (e.g., water, methanol)
-
Acid and Base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Preparation of Cysteamine: Cystamine dihydrochloride is dissolved in water and the pH is adjusted to ~8.5 with a base. Dithiothreitol (DTT) is added in slight excess to reduce the disulfide bond to the free thiol, cysteamine. The reaction is monitored by an appropriate method (e.g., Ellman's test).
-
Formation of the Unsymmetrical Disulfide: To the solution containing cysteamine, 3-mercaptopropionic acid is added. The pH is maintained in the range of 7.5-8.5.
-
Oxidation: The reaction mixture is exposed to an oxidizing agent. For laboratory scale, bubbling air through the solution overnight can be sufficient. For larger scales, a more controlled oxidation with an agent like dimethyl sulfoxide (DMSO) may be employed.
-
Monitoring: The reaction progress is monitored by HPLC to track the formation of AE-SS-PA and the disappearance of the starting materials.
-
Work-up and Purification: Once the reaction is complete, the pH of the solution is adjusted to the isoelectric point of AE-SS-PA to minimize its solubility and facilitate initial purification by precipitation or extraction. Further purification is achieved using ion-exchange chromatography.[15][17]
Quantitative Data Summary
The following table provides a summary of typical, albeit generalized, parameters for the synthesis of unsymmetrical disulfides. These values should be considered as starting points for optimization.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Typical Yield | 40-60% | 50-70% (after optimization) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Optimal pH | 7.5 - 8.5 | 7.8 - 8.2 |
| Temperature | Room Temperature | 20-30 °C |
| Purity (before purification) | 50-70% | 60-80% |
| Purity (after purification) | >95% | >98% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in AE-SS-PA synthesis.
Reaction Pathway for Unsymmetrical Disulfide Synthesis
Caption: General reaction pathway for the synthesis of AE-SS-PA.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 15. column-chromatography.com [column-chromatography.com]
- 16. researchgate.net [researchgate.net]
- 17. diaion.com [diaion.com]
Technical Support Center: Aminoethyl-SS-propionic Acid (AEDP) Linker Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during bioconjugation experiments using Aminoethyl-SS-propionic acid (AEDP) linkers. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound (AEDP) linker?
The this compound (AEDP) linker is a heterobifunctional crosslinker featuring three key chemical motifs: a primary amine (-NH₂), a central disulfide bond (-S-S-), and a terminal carboxylic acid (-COOH). This structure allows for a versatile, two-step conjugation strategy. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a biomolecule, while the linker's primary amine can react with activated carboxyl groups or other electrophiles. The disulfide bond provides a cleavable linkage, which is stable under physiological conditions but can be readily reduced by thiol-containing reagents like dithiothreitol (DTT).[1][2]
Q2: What are the most common applications of the AEDP linker?
Due to its cleavable disulfide bond, the AEDP linker is frequently used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[3] The linker's design allows for the stable attachment of a payload to a targeting moiety (like an antibody) in circulation. Once the conjugate is internalized into a target cell, the higher concentration of reducing agents, such as glutathione, can cleave the disulfide bond and release the payload.[4] It is also utilized in creating reversible bioconjugates for affinity purification and proteomics studies.
Q3: What are the critical parameters to control during the conjugation reaction?
The success of the conjugation reaction hinges on several key parameters, particularly when using the common N-hydroxysuccinimide (NHS) ester activation of the propionic acid moiety:
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. Below this range, the amine is protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[5]
-
Buffer Choice: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer are essential to prevent the buffer from competing with the target molecule for reaction with the activated linker.
-
Concentration of Reactants: The molar ratio of the activated linker to the biomolecule will influence the degree of labeling. An excess of the linker is typically used, but this should be optimized to avoid excessive modification and potential protein aggregation.
-
Reaction Time and Temperature: Conjugation reactions are often carried out for 1-4 hours at room temperature or overnight at 4°C.[6] Longer reaction times may be necessary for less reactive amines, but this also increases the risk of NHS ester hydrolysis.
Q4: How can I confirm the successful cleavage of the disulfide bond?
Successful cleavage of the disulfide bond can be confirmed using several analytical techniques:
-
SDS-PAGE: Under non-reducing conditions, the conjugated biomolecule will have a higher molecular weight. After treatment with a reducing agent like DTT, the payload will be cleaved, and the biomolecule will revert to its original, lower molecular weight on the gel.
-
Mass Spectrometry (LC-MS): This technique can be used to precisely measure the mass of the biomolecule before and after the cleavage reaction, confirming the loss of the payload and linker fragment.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the cleaved payload from the biomolecule, allowing for quantification of the cleavage efficiency.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive NHS ester: The activated linker has hydrolyzed due to moisture or improper storage. | - Use anhydrous DMSO or DMF to dissolve the NHS ester. - Prepare the activated linker solution immediately before use. - Store NHS esters in a desiccator at -20°C. |
| 2. Incorrect pH of reaction buffer: The pH is too low (<7.2), leading to protonated, non-nucleophilic amines. | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Use a reliable pH meter to verify the buffer pH. | |
| 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target biomolecule. | - Use an amine-free buffer such as PBS, borate, or bicarbonate buffer. | |
| 4. Insufficient linker concentration: The molar ratio of linker to biomolecule is too low. | - Increase the molar excess of the activated linker. Perform a titration to find the optimal ratio. | |
| Protein Aggregation/Precipitation | 1. High degree of labeling: Too many linker-payload molecules have been attached, altering the protein's solubility. | - Reduce the molar excess of the activated linker in the conjugation reaction. - Decrease the reaction time. |
| 2. Hydrophobic payload: The conjugated payload is highly hydrophobic, causing the conjugate to aggregate. | - Consider incorporating a hydrophilic spacer, such as a short PEG chain, into the linker design. - Perform the conjugation at a lower protein concentration. | |
| Incomplete Disulfide Bond Cleavage | 1. Insufficient reducing agent: The concentration of DTT or another reducing agent is too low to completely reduce all disulfide bonds. | - Increase the concentration of the reducing agent (e.g., 10-20 mM DTT). - Optimize the reaction time for cleavage. |
| 2. Steric hindrance: The disulfide bond is sterically hindered and not easily accessible to the reducing agent. | - Add a denaturant (e.g., 6 M guanidine-HCl) to unfold the protein and increase accessibility.[7] - Increase the reaction temperature or incubation time. | |
| 3. Re-oxidation of thiols: The newly formed free thiols are re-oxidizing to form disulfide bonds. | - Perform the cleavage reaction in an oxygen-free environment (e.g., under nitrogen or argon). - Include a chelating agent like EDTA to remove metal ions that can catalyze oxidation. | |
| Premature Linker Cleavage in Plasma | 1. Thiol-disulfide exchange: The linker is reacting with free thiols in the plasma, such as cysteine or albumin. | - This is an inherent property of disulfide linkers. Consider engineering the linker with steric hindrance around the disulfide bond to slow the rate of exchange.[4] |
| 2. Unstable conjugate: The overall stability of the antibody-drug conjugate is low in a biological matrix. | - Evaluate the stability of the conjugate in whole blood as it may better reflect in vivo conditions than plasma.[3] |
Quantitative Data Summary
Table 1: Representative Reaction Conditions for AEDP Linker Conjugation (via NHS Ester Activation)
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A slightly basic pH is crucial for deprotonated, nucleophilic primary amines.[5] |
| Buffer System | Phosphate, Borate, Bicarbonate | Must be free of primary amines. |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can reduce hydrolysis of the NHS ester but may require longer reaction times. |
| Reaction Time | 0.5 - 4 hours | Monitor the reaction to determine the optimal time for your specific biomolecule.[6] |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | This should be optimized to achieve the desired degree of labeling without causing aggregation. |
Table 2: Representative Conditions for AEDP Linker Cleavage
| Parameter | Recommended Range | Notes |
| Reducing Agent | Dithiothreitol (DTT), TCEP | DTT is a common and effective choice. |
| Concentration of Reducing Agent | 5 - 50 mM | Higher concentrations may be needed for sterically hindered disulfide bonds. |
| pH | 7.0 - 8.0 | Optimal for DTT activity. |
| Temperature | 25°C - 37°C | Higher temperatures can increase the rate of reduction. |
| Reaction Time | 30 - 60 minutes | Monitor cleavage by SDS-PAGE or LC-MS to determine the necessary time. |
Table 3: Representative Stability of Disulfide Linkers
| Condition | Linker Type | Approximate Half-Life | Notes |
| Human Plasma (in vitro) | Simple Disulfide | 24 - 48 hours | Susceptible to thiol-disulfide exchange. |
| Sterically Hindered Disulfide | > 100 hours | Increased stability due to reduced accessibility of the disulfide bond.[4] | |
| Phosphate Buffered Saline (PBS) | Simple Disulfide | > 7 days | Generally stable in the absence of reducing agents. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using AEDP Linker
This protocol describes the activation of the AEDP linker's carboxylic acid moiety as an NHS ester, followed by conjugation to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
This compound (AEDP)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
Payload with a primary amine for reaction with the activated AEDP
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
Step 1: Activation of AEDP with NHS
-
Dissolve AEDP (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.0 equivalent) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the AEDP-NHS ester.
Step 2: Conjugation of AEDP-NHS to the Antibody
-
Adjust the concentration of the antibody to 5-10 mg/mL in PBS at pH 7.4-8.0.
-
Add a 10-fold molar excess of the AEDP-NHS ester solution to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding quenching buffer to a final concentration of 50 mM.
-
Purify the AEDP-functionalized antibody using an SEC column to remove excess linker and byproducts.
Step 3: Conjugation of Amine-Containing Payload to the AEDP-Antibody
-
Activate the carboxylic acid on the payload using the same NHS ester chemistry described in Step 1.
-
Add the activated payload to the AEDP-functionalized antibody.
-
Incubate, quench, and purify the final antibody-AEDP-payload conjugate as described in Step 2.
Protocol 2: Cleavage of the AEDP Linker
This protocol describes the reductive cleavage of the disulfide bond in an AEDP-linked conjugate.
Materials:
-
AEDP-linked bioconjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Alkylation reagent (optional, e.g., iodoacetamide) to cap free thiols
-
Analytical equipment (SDS-PAGE, LC-MS, or HPLC)
Methodology:
-
Prepare the AEDP-linked bioconjugate at a concentration of 1-2 mg/mL in PBS, pH 7.4.
-
Add DTT from the stock solution to a final concentration of 20 mM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
(Optional) To prevent re-oxidation, add iodoacetamide to a final concentration of 50 mM and incubate for an additional 30 minutes in the dark.
-
Analyze the sample to confirm cleavage. For SDS-PAGE analysis, run two lanes: one with the untreated conjugate and one with the DTT-treated sample under non-reducing conditions. A shift to a lower molecular weight in the treated sample indicates successful cleavage.
Visualizations
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. njbio.com [njbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
method refinement for consistent Aminoethyl-SS-propionic acid conjugation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and successful Aminoethyl-SS-propionic acid conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a bifunctional, cleavable linker used in bioconjugation.[1][2] It contains a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond (-S-S-).[2] This disulfide bond can be cleaved under reducing conditions, making it ideal for applications requiring controlled release, such as in antibody-drug conjugates (ADCs) for targeted drug delivery.[3][4][5] Other applications include the development of cleavable probes for diagnostics and imaging, and the functionalization of polymers and nanoparticles.[2]
Q2: How do I activate the carboxylic acid group of this compound for conjugation to a protein?
A2: The carboxylic acid group is typically activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then react with NHS or sulfo-NHS to form a more stable NHS ester, which subsequently reacts with primary amines on the target protein to form a stable amide bond.[6][7]
Q3: What is the optimal pH for NHS ester conjugation?
A3: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[4][10][11] At a lower pH, the primary amines on the protein are protonated and less reactive.[10] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[10][12]
Q4: What buffers should I use for the conjugation reaction?
A4: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or MES buffer.[13][14] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[13]
Q5: How can I cleave the disulfide bond of the linker?
A5: The disulfide bond can be cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][] The choice and concentration of the reducing agent can be optimized to achieve selective reduction of interchain disulfide bonds in antibodies, for example.[]
Q6: How should I store the this compound linker?
A6: It should be stored at -20°C in a sealed container, protected from light and moisture.[2] For long-term storage (months to years), a temperature of -20°C is recommended.[16] Stock solutions in anhydrous solvents like DMF or DMSO should also be stored at -20°C.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Suboptimal pH of reaction buffer. | Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[4][10][11] |
| Hydrolysis of the NHS ester. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[17] Ensure the NHS ester is dissolved in anhydrous DMSO or DMF immediately before use and avoid preparing stock solutions for long-term storage.[13] | |
| Low concentration of reactants. | Increase the concentration of the protein (a minimum of 2 mg/mL is recommended) and/or the molar excess of the activated linker.[4][18] | |
| Presence of amine-containing buffers. | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange using dialysis or a desalting column.[13] | |
| Inaccessible primary amines on the protein. | The primary amines on the protein surface may be sterically hindered. While challenging to address without protein engineering, consider using a longer spacer arm on the linker if possible. | |
| Protein Aggregation During/After Conjugation | Over-labeling of the protein. | Reduce the molar excess of the activated linker. Perform a titration to determine the optimal linker-to-protein ratio.[17] |
| Hydrophobicity of the linker. | If the linker is highly hydrophobic, it can cause the protein to aggregate. While the this compound linker itself is not excessively hydrophobic, this can be a factor with other linkers. | |
| High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[13] | |
| Suboptimal buffer conditions. | Ensure the buffer composition and pH are optimal for the stability of your specific protein. | |
| Incomplete Cleavage of Disulfide Bond | Insufficient reducing agent. | Increase the concentration of DTT or TCEP. The maximal effects of DTT have been observed at a final concentration of 20 mM.[19] |
| Short incubation time or suboptimal temperature. | Increase the incubation time and/or temperature for the reduction reaction. For DTT, incubation at 37°C for 1 hour or 56°C for 30 minutes has been reported.[19][20] | |
| Oxidation of the reducing agent. | Prepare fresh solutions of the reducing agent before each use. | |
| Unwanted Intermolecular Disulfide Bonds | Presence of free cysteines on the protein surface. | If your protein has free cysteines not involved in the intended conjugation, they can form intermolecular disulfide bonds, leading to aggregation. Consider blocking these cysteines with a reversible agent like N-ethylmaleimide (NEM) before the conjugation reaction.[17] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound
This protocol describes the activation of the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[14][21]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): 2-Mercaptoethanol[14]
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[7]
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
Add EDC and Sulfo-NHS to the this compound solution. A common molar ratio is a 2-5 fold molar excess of EDC and Sulfo-NHS over the linker.[14]
-
Incubate the reaction for 15-30 minutes at room temperature.[14]
-
(Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[14]
-
The activated linker is now ready for conjugation to the protein.
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol outlines the conjugation of the NHS-activated this compound to primary amines on a target protein.
Materials:
-
Activated this compound (from Protocol 1)
-
Target protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[17]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
Procedure:
-
Prepare the target protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.[4][10]
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.[13][17]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10][13]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[14]
-
Incubate for an additional 15-30 minutes.
-
Proceed with the purification of the protein conjugate.
Protocol 3: Purification of the Protein Conjugate
This protocol describes common methods for purifying the final conjugate from unreacted linker and byproducts.
Method A: Size Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[17]
-
Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[2]
-
Elute the conjugate with the equilibration buffer.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if applicable, at a wavelength corresponding to the conjugated molecule.[2]
-
The protein conjugate will typically elute in the first major peak.[2]
-
Collect and pool the fractions containing the purified conjugate.
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to retain the protein conjugate while allowing small molecules to diffuse out.
-
Place the dialysis cassette in a large volume of dialysis buffer (e.g., PBS) at 4°C.
-
Stir the buffer gently and perform several buffer changes over 24-48 hours to ensure complete removal of small molecule impurities. The final dialysis step can be performed overnight.[2]
-
Recover the purified protein conjugate from the dialysis cassette.[2]
Visualizations
References
- 1. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Premature Cleavage of Aminoethyl-SS-propionic Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aminoethyl-SS-propionic acid linkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to premature linker cleavage during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of this compound linkers?
A1: The premature cleavage of this compound linkers, which contain a disulfide bond, is primarily due to the presence of reducing agents in the experimental environment. Disulfide bonds are susceptible to reduction by thiols, which cleaves the bond and releases the conjugated molecule. In biological systems, common reducing agents include glutathione (GSH), which is found in high concentrations within cells and to a lesser extent in plasma, and free cysteine in plasma.[1] Additionally, certain enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds.
Q2: How does the chemical environment impact the stability of my disulfide linker?
A2: The stability of the disulfide bond in the this compound linker is significantly influenced by its chemical environment. Key factors include:
-
pH: Disulfide exchange reactions are more favorable at neutral to slightly alkaline pH.
-
Presence of Thiols: The concentration of free thiols, such as glutathione (GSH) and cysteine, directly correlates with the rate of disulfide cleavage. The intracellular environment has a much higher concentration of GSH (1-10 mM) compared to the extracellular space or plasma (~2-20 µM), making disulfide linkers more labile inside cells.[1]
-
Steric Hindrance: The chemical structure surrounding the disulfide bond plays a crucial role in its stability. Bulky chemical groups near the disulfide bond can sterically hinder the approach of reducing agents, thereby increasing the linker's stability and resistance to premature cleavage.
Q3: Can I expect my this compound-linked conjugate to be stable in plasma?
A3: While disulfide linkers are designed to be relatively stable in plasma compared to the intracellular environment, some degree of premature cleavage can still occur. The low concentration of free thiols in plasma can still lead to gradual reduction of the disulfide bond over time. The stability in plasma is a critical parameter to assess for any application involving in vivo circulation.
Q4: What are the signs of premature linker cleavage in my experiment?
A4: Signs of premature linker cleavage can manifest in several ways, depending on your experimental setup:
-
In vitro assays: You might observe a loss of signal or activity that is dependent on the intact conjugate. For example, in a cell-based assay, you might see non-specific toxicity or a decrease in targeted delivery.
-
Chromatographic analysis (e.g., HPLC, SEC): You may detect the appearance of new peaks corresponding to the cleaved components (e.g., the free drug or payload and the carrier molecule with a modified linker).
-
Mass spectrometry: Analysis of your sample may reveal the masses of the cleaved products.
Q5: Are there alternative linker chemistries that are more stable than disulfide linkers?
A5: Yes, if premature cleavage of the disulfide linker is a persistent issue that cannot be resolved through optimization, you might consider alternative linker chemistries. Non-cleavable linkers, such as those based on thioether bonds (e.g., maleimide-based linkers), offer greater stability in biological fluids. However, the choice of linker depends heavily on the specific application and the desired mechanism of drug release.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the premature cleavage of this compound linkers.
Issue 1: Rapid Loss of Conjugate Integrity in In Vitro Assays
Possible Causes:
-
Presence of reducing agents in the culture medium: Standard cell culture media may contain components like cysteine or be supplemented with serum that contains reducing equivalents.
-
Cellular reduction: If your assay involves live cells, intracellular reducing agents like glutathione can cleave the linker if the conjugate is internalized.
-
Contamination of reagents: Buffers or other reagents may be contaminated with reducing agents.
Troubleshooting Steps:
-
Analyze your media and buffers:
-
Review the composition of your cell culture medium for the presence of reducing agents.
-
Test the stability of your conjugate in the medium without cells to isolate the effect of the medium components.
-
Prepare fresh, high-purity buffers and reagents. Consider degassing buffers to remove dissolved oxygen, which can participate in redox reactions.
-
-
Modify your experimental design:
-
If possible, use a serum-free medium or dialyzed serum to reduce the concentration of free thiols.
-
For short-term experiments, consider adding a cell-impermeable thiol-scavenging agent to the medium.
-
-
Investigate cellular uptake:
-
If you suspect cellular internalization and subsequent cleavage, you can use inhibitors of endocytosis to see if this prevents conjugate cleavage.
-
Analyze cell lysates to detect the presence of the cleaved payload.
-
Issue 2: Premature Cleavage Observed During In Vivo Studies (e.g., in plasma)
Possible Causes:
-
Thiol-disulfide exchange with plasma proteins: Free thiols on plasma proteins, such as albumin, can react with the disulfide linker.
-
Enzymatic cleavage: Plasma enzymes may contribute to the reduction of the disulfide bond.
-
Lack of steric hindrance: The this compound linker is a relatively simple, unhindered disulfide linker, making it more susceptible to cleavage.
Troubleshooting Steps:
-
Re-evaluate linker design:
-
For future constructs, consider incorporating steric hindrance near the disulfide bond. Introducing methyl groups on the carbon atoms adjacent to the disulfide bond can significantly increase plasma stability.
-
Explore using a more sterically hindered disulfide linker if the current linker proves too labile for your application.
-
-
Optimize the conjugation site:
-
The local environment on the carrier molecule where the linker is attached can influence its stability. If you have multiple potential conjugation sites, it may be beneficial to experimentally determine which site provides the best stability.
-
-
Conduct in vitro plasma stability studies:
-
Before proceeding with extensive in vivo studies, assess the stability of your conjugate in plasma from the same species in vitro. This can provide valuable data for predicting in vivo behavior and for comparing different linker designs.
-
Quantitative Data Summary
The stability of disulfide linkers is highly dependent on their chemical structure and the environment. The following tables provide a summary of representative quantitative data to illustrate the impact of these factors.
Table 1: Influence of Steric Hindrance on Disulfide Linker Half-Life in Human Plasma
| Linker Type | Structure Adjacent to Disulfide | Approximate Half-Life (in human plasma) |
| Unhindered (e.g., similar to this compound) | -CH₂-S-S-CH₂- | Hours to a few days |
| Sterically Hindered | -C(CH₃)₂-S-S-CH₂- | Several days to over a week |
Note: This data is generalized from studies on various disulfide linkers used in antibody-drug conjugates. The exact half-life will depend on the specific conjugate and experimental conditions.
Table 2: Concentration of Key Reducing Agents in Biological Compartments
| Reducing Agent | Intracellular Concentration | Plasma Concentration |
| Glutathione (GSH) | 1 - 10 mM | ~2 - 20 µM |
| Cysteine | - | ~10 - 30 µM |
This significant difference in concentration is the primary reason why disulfide linkers are designed to be cleaved preferentially inside the cell.[1]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a disulfide-linked conjugate in plasma.
Materials:
-
Disulfide-linked conjugate of interest
-
Freshly collected plasma (from the relevant species, e.g., human, mouse) containing an anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS, ELISA)
-
Quenching solution (e.g., acidic solution to stop the reaction)
Procedure:
-
Spike the disulfide-linked conjugate into the plasma at a final concentration relevant to your in vivo studies.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Process the samples for analysis. This may involve protein precipitation followed by centrifugation to remove plasma proteins.
-
Analyze the supernatant using your chosen analytical method to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time and calculate the half-life of the conjugate in plasma.
Protocol 2: General Two-Step Conjugation using this compound
Objective: To conjugate a molecule containing a primary amine to a molecule containing a carboxylic acid using the this compound linker.
Step 1: Activation of the Carboxylic Acid
-
Dissolve the molecule containing the carboxylic acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add an excess of a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., NHS or Sulfo-NHS).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
Step 2: Conjugation with the this compound Linker
-
Dissolve the this compound linker in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Add the activated NHS ester from Step 1 to the linker solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the product (linker conjugated to the first molecule) using a desalting column or dialysis to remove excess reagents.
Step 3: Activation of the Linker's Carboxylic Acid
-
The purified product from Step 2 now has a free carboxylic acid. Repeat the activation procedure described in Step 1 for this carboxylic acid.
Step 4: Conjugation to the Second Molecule (containing a primary amine)
-
Dissolve the molecule containing the primary amine in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Add the activated linker-molecule conjugate from Step 3 to the solution of the second molecule.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted components.
Visualizations
Caption: Signaling pathway of disulfide linker cleavage.
Caption: Troubleshooting workflow for premature linker cleavage.
References
Technical Support Center: Optimization of Reaction Conditions for Aminoethyl-SS-propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Aminoethyl-SS-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional, cleavable linker molecule.[1][2] It contains a terminal primary amine, a terminal carboxylic acid, and a central disulfide (-S-S-) bond.[2][3] This structure allows for its use in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][4]
Q2: What are the key reactive groups of this compound and their applications?
-
Primary Amine (-NH2): This group can be reacted with activated esters, carboxylic acids, or other carbonyl compounds to form stable amide bonds.
-
Carboxylic Acid (-COOH): This group can be coupled with primary amines in the presence of activators like EDC and HATU.[3]
-
Disulfide Bond (-S-S-): This bond is stable under physiological conditions but can be cleaved by reducing agents such as Dithiothreitol (DTT), allowing for the controlled release of conjugated molecules.[3]
Q3: What are the typical storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[3] For short-term use, it can be stored at 0-4°C. It is soluble in water and DMSO.[3]
Q4: What are the main challenges in synthesizing unsymmetrical disulfides like this compound?
The primary challenge in synthesizing unsymmetrical disulfides is the potential for "scrambling," which leads to the formation of symmetrical disulfide byproducts (e.g., cystamine and 3,3'-dithiodipropionic acid) alongside the desired unsymmetrical product.[5][6] This reduces the yield and complicates the purification process.
Experimental Protocols
Synthesis of this compound via Oxidative Coupling
This protocol describes a potential method for the synthesis of this compound by the oxidative coupling of cysteamine and 3-mercaptopropionic acid using hydrogen peroxide.
Materials:
-
Cysteamine hydrochloride
-
3-Mercaptopropionic acid
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cysteamine Free Base:
-
Dissolve cysteamine hydrochloride in deionized water.
-
Cool the solution in an ice bath and slowly add an equimolar amount of a cold aqueous solution of sodium hydroxide to neutralize the hydrochloride and generate the free amine.
-
-
Reaction Setup:
-
In a separate flask, dissolve 3-mercaptopropionic acid in deionized water.
-
Slowly add the freshly prepared cold solution of cysteamine free base to the 3-mercaptopropionic acid solution with constant stirring.
-
-
Oxidative Coupling:
-
To the stirred mixture of thiols, slowly add an equimolar amount of 30% hydrogen peroxide dropwise. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to observe the consumption of starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the solution to a pH of approximately 3-4 with hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of symmetrical disulfide byproducts. - Degradation of the product during work-up or purification. | - Increase reaction time or slightly increase the amount of oxidizing agent. - Slowly add the oxidizing agent at a low temperature to control the reaction rate. - Consider alternative synthetic methods that offer higher selectivity for unsymmetrical disulfides (see table below). - Use milder conditions during work-up and purification. |
| Presence of Symmetrical Disulfide Byproducts | - Thiol-disulfide exchange or "scrambling" is occurring. - The oxidation reaction is not selective. | - One-pot synthesis using an activating agent for one of the thiols before adding the second thiol can improve selectivity.[6][7] - Employ a method that proceeds through a reactive intermediate, such as the use of 1-chlorobenzotriazole (BtCl).[6][7] |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and byproducts. - The presence of both acidic and basic functional groups can cause streaking on silica gel. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography. - The addition of a small amount of acetic acid or triethylamine to the eluent can sometimes improve separation. |
| Reaction Does Not Proceed | - Inactive oxidizing agent. - Incorrect pH for the reaction. - Starting materials are of poor quality. | - Use a fresh bottle of hydrogen peroxide or another oxidizing agent. - Ensure the pH of the reaction mixture is appropriate for the chosen method. For some oxidative couplings, a slightly basic pH can facilitate the reaction. - Verify the purity of the starting thiols. |
Alternative Synthetic Strategies for Unsymmetrical Disulfides
| Method | Reagents | Typical Yields | Advantages | Reference |
| 1-Chlorobenzotriazole (BtCl) Method | Thiol 1, Thiol 2, BtCl, DCM | 75-92% | High selectivity, mild conditions, avoids harsh oxidants. | [7] |
| Iodine-Catalyzed Aerobic Oxidation | Thiol 1, Thiol 2, Iodine, DMAP, Ethanol | Varies | Uses a catalytic amount of iodine and air as the oxidant. | [8] |
| Bromine Activation of a Disulfide Reagent | Thiol, bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, Bromine | 90-100% | Very high yields and short reaction times. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 3. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 4. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 6. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
how to avoid side reactions with Aminoethyl-SS-propionic acid
Welcome to the technical support center for Aminoethyl-SS-propionic acid (AET), a versatile, cleavable crosslinker. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. AET is a bifunctional linker featuring a terminal primary amine, a terminal carboxylic acid, and a central disulfide (–SS–) bond, making it ideal for reversible conjugation strategies in drug delivery, probe development, and bioconjugation.[1] The disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of conjugated molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a cleavable linker in various bioconjugation applications.[3][4][5] Its key uses include:
-
Antibody-Drug Conjugates (ADCs): AET is used to link cytotoxic drugs to antibodies, enabling targeted drug delivery.[3][] The disulfide bond allows for the release of the drug within the reducing environment of the cell.[]
-
Bioconjugation: It serves to link different biomolecules together, where a reversible linkage is desired.[1]
-
Probe Development: AET is used to create cleavable probes for diagnostic and imaging applications.[1]
-
Material Science: It can be used to functionalize polymers and nanoparticles with reversible chemistry.[1]
Q2: What are the most common side reactions observed with this compound and other disulfide linkers?
A2: The primary side reactions involve the disulfide bond and the reactive thiol groups. These include:
-
Disulfide Exchange/Scrambling: This is where the disulfide bond of the linker reacts with other thiol-containing molecules (like free cysteine residues on a protein), leading to a heterogeneous mixture of products.[7]
-
Unwanted Reduction: The disulfide bond can be prematurely cleaved by reducing agents present in the reaction mixture.
-
Oxidation of Thiols: Free thiol groups are susceptible to oxidation, which can form sulfenic, sulfinic, and sulfonic acid derivatives, or lead to intermolecular disulfide formation causing aggregation.[7][8]
-
Hydrolysis: The reactive groups of the linker can be hydrolyzed if exposed to moisture for prolonged periods, reducing conjugation efficiency.[9]
-
Reaction with Buffer Components: If using the amine or carboxyl group for conjugation, ensure your buffer does not contain competing reactive species. For instance, amine-reactive chemistries should not be performed in buffers containing Tris or glycine.[9]
Q3: How does pH affect reactions involving this compound?
A3: pH is a critical parameter in disulfide chemistry.
-
Thiol Reactivity: The reactivity of thiol groups is dependent on the formation of the thiolate anion (R-S⁻), which is more nucleophilic.[10] The formation of the thiolate is favored at a pH above the pKa of the thiol group (for cysteine, the pKa is around 8).[10][11]
-
Disulfide Formation/Exchange: Disulfide bond formation and exchange are generally favored at basic pH levels (pH > 8.5).[7][11][12] However, this can also increase the rate of side reactions.[7]
-
Stability: While disulfide bonds are generally stable, degradation can be observed under neutral and basic conditions.[7] Extreme pH levels can also impact the overall stability of the protein you are modifying.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect Buffer: Buffer components (e.g., Tris, glycine) may be reacting with your crosslinker.[9] | Use a non-reactive buffer such as PBS or HEPES. |
| Hydrolyzed Reagent: The crosslinker may have been compromised by moisture. | Prepare stock solutions of the crosslinker immediately before use and avoid storing them.[9] | |
| Suboptimal pH: The pH of the reaction may not be optimal for the specific conjugation chemistry being used. | For reactions involving thiols, a pH of 6.5-7.5 is often a good starting point to balance reactivity and side reactions.[14] For amine or carboxyl reactions, consult the specific chemistry guidelines. | |
| Insufficient Molar Excess: The molar ratio of the crosslinker to the target molecule may be too low. | Empirically optimize the molar excess of the reagent.[9] | |
| Product Aggregation/Precipitation | Over-crosslinking: Too much crosslinker can alter the protein's net charge and solubility.[9] | Reduce the molar excess of the crosslinker used in the reaction. |
| Intermolecular Disulfide Formation: Free thiols on the protein surface can react with each other, leading to aggregation.[7] | Consider capping free thiols with a reagent like N-ethylmaleimide after the desired conjugation is complete. | |
| Poor Solubility of the Linker: The crosslinker itself may not be very soluble in your aqueous buffer.[15] | Try dissolving the linker in an organic solvent like DMSO or DMF first, and then adding it to the reaction mixture. Be mindful of the final concentration of the organic solvent.[3][9] | |
| Heterogeneous Product Mixture (Disulfide Scrambling) | Presence of Free Thiols and High pH: Disulfide exchange is promoted by the presence of free thiols and alkaline conditions.[7][] | Perform the reaction at a lower pH (around 7) to minimize disulfide exchange. If possible, cap any free thiols on your protein that are not involved in the desired reaction. |
| Premature Cleavage of Disulfide Bond | Presence of Reducing Agents: Your buffers or reagents may be contaminated with reducing agents. | Ensure all buffers and solutions are freshly prepared and free of reducing agents like DTT or BME. TCEP is a non-thiol reducing agent that can sometimes be used and then removed before conjugation.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Protein Thiolation using AET
This protocol describes the modification of a protein's primary amines with AET to introduce a cleavable thiol group.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Ensure the protein solution is free of any extraneous amine-containing molecules. This can be achieved by dialysis or buffer exchange.
-
-
AET Stock Solution Preparation:
-
Activation of AET's Carboxylic Acid:
-
To conjugate AET to primary amines on a protein, its carboxylic acid group must first be activated. This is typically done using a carbodiimide like EDC, often in the presence of N-hydroxysuccinimide (NHS) to increase efficiency.
-
In a separate tube, react AET with a molar excess of EDC and NHS in an appropriate buffer for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated AET solution to the protein solution. A typical starting point is a 10-20 fold molar excess of AET to the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent:
-
Remove unreacted AET and byproducts by dialysis or using a desalting column.
-
-
Cleavage of the Disulfide Bond (to expose the thiol):
-
If the goal is to have a free thiol for subsequent reactions, the disulfide bond can be cleaved.
-
Treat the AET-modified protein with a reducing agent such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and is less likely to interfere with subsequent thiol-reactive chemistry.[14][15]
-
Incubate with the reducing agent for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Verification of Thiolation:
-
The number of introduced thiol groups can be quantified using Ellman's reagent.
-
Visualizations
Reaction and Side-Reaction Pathways
Caption: Intended vs. Side Reaction Pathways for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in bioconjugation experiments.
References
- 1. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 2. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. eosmedchem.com [eosmedchem.com]
- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 14. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Aminoethyl-SS-propionic Acid (ASP) ADCs
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe antibody-drug conjugates (ADCs) relies on rigorous analytical characterization to ensure product quality, consistency, and a thorough understanding of its critical quality attributes (CQAs). This guide provides a comprehensive comparison of key analytical methods for characterizing ADCs featuring the cleavable Aminoethyl-SS-propionic acid (ASP) linker, a linker designed for selective payload release in the reducing environment of tumor cells.
The ASP linker, with its disulfide bond, allows for the targeted delivery of cytotoxic agents. Its characterization requires a suite of analytical techniques to determine crucial parameters such as the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, aggregation, and charge heterogeneity. This guide will delve into the principles, protocols, and comparative performance of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS).
Comparison of Key Analytical Methods
The choice of analytical method is pivotal and often a combination of techniques is employed for a comprehensive characterization of ADCs. The following tables provide a qualitative and quantitative comparison of the most common methods used for analyzing ASP-ADCs.
Qualitative Comparison
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) |
| Primary Application | DAR distribution, average DAR | DAR distribution (reduced ADC), free drug analysis | Aggregation, fragmentation, average DAR | Purity, molecular weight, DAR distribution (reduced ADC) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. | Separation based on hydrodynamic size. | Separation based on electrophoretic mobility in a sieving matrix. |
| Sample State | Native | Denatured (intact or reduced) | Native | Denatured (reduced or non-reduced) |
| Strengths | - Resolves different DAR species.[1][2][3] - Mild, non-denaturing conditions preserve protein structure.[1] | - High resolution. - Compatible with MS.[3] | - Accurate molar mass determination.[4][5] - Quantifies aggregates and fragments.[4][5] | - High resolution and efficiency. - Low sample consumption. |
| Limitations | - May not resolve all positional isomers.[1] - Incompatible with MS using standard non-volatile salts.[1] | - Denaturing conditions can disrupt non-covalent interactions. | - Does not separate species with similar size. | - Denaturing conditions. |
Quantitative Performance Comparison (Illustrative)
| Parameter | HIC | RP-LC | SEC-MALS | CE-SDS |
| Precision (RSD) | < 5% for DAR | < 5% for DAR (reduced) | < 2% for Molar Mass | < 10% for purity and DAR (reduced)[6] |
| Accuracy | Good correlation with other methods | Good correlation with other methods | High for molar mass and average DAR | Recovery between 82-106% for size variants[6] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | ≥ 0.99 for major components[6] |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent | Analyte dependent | Analyte dependent |
| Limit of Quantitation (LOQ) | Analyte dependent | Analyte dependent | Analyte dependent | Analyte dependent |
Note: The quantitative data presented are illustrative and can vary depending on the specific ADC, instrumentation, and experimental conditions.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key analytical techniques discussed.
Hydrophobic Interaction Chromatography (HIC)
HIC is a cornerstone technique for determining the DAR distribution of ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.
Experimental Protocol:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the relative peak areas of the different DAR species.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is a high-resolution technique that is particularly useful for analyzing the light and heavy chains of a reduced ADC to determine the drug load on each chain.
Experimental Protocol:
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
System: UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic solvent to elute the protein chains.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: UV at 280 nm and Mass Spectrometry.
-
Data Analysis: Deconvoluted mass spectra are used to identify and quantify the different drug-loaded light and heavy chains.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass of the ADC and for quantifying aggregates and fragments.
Experimental Protocol:
-
System: HPLC or UHPLC system coupled to a MALS detector, a UV detector, and a refractive index (RI) detector.[4][5]
-
Column: A size exclusion column appropriate for monoclonal antibodies.
-
Mobile Phase: A buffer that is compatible with the ADC and the detectors (e.g., phosphate-buffered saline).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: MALS, UV (at 280 nm and a wavelength specific to the drug if possible), and RI.
-
Data Analysis: Software is used to process the signals from the three detectors to calculate the molar mass of the eluting species and the average DAR.[4][5]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique used to assess the purity and molecular weight of ADCs under denaturing conditions. It can be performed under both non-reducing and reducing conditions.
Experimental Protocol:
-
Sample Preparation:
-
Non-reducing: The ADC is denatured with SDS.
-
Reducing: The ADC is denatured with SDS and reduced with a reducing agent (e.g., DTT or β-mercaptoethanol).[6]
-
-
System: A capillary electrophoresis instrument with a UV or diode array detector.
-
Capillary: A bare-fused silica capillary.
-
Gel Buffer: A sieving polymer solution containing SDS.
-
Separation: A voltage is applied across the capillary to separate the denatured proteins based on their size.
-
Detection: UV absorbance at 220 nm.
-
Data Analysis: The electropherogram is analyzed to determine the purity, the relative amounts of light and heavy chains (in reduced CE-SDS), and to estimate the DAR.
Alternative Linker Technologies
While this guide focuses on the this compound linker, a brief comparison with other linker technologies is valuable for a comprehensive understanding of ADC characterization.
-
Cleavable Linkers:
-
Hydrazone Linkers: These are acid-labile and release the drug in the acidic environment of lysosomes. Their stability at physiological pH can be a concern.
-
Peptide Linkers: These are cleaved by specific proteases (e.g., cathepsins) that are overexpressed in tumor cells, offering high tumor selectivity.
-
-
Non-Cleavable Linkers:
-
These linkers are stable and the drug is released only after the complete degradation of the antibody in the lysosome. This can lead to lower bystander effect but potentially improved safety and stability.
-
The choice of linker significantly impacts the analytical strategy. For instance, the analysis of ADCs with non-cleavable linkers often relies more heavily on mass spectrometry to characterize the drug-linker-amino acid catabolites.
Conclusion
The analytical characterization of this compound ADCs requires a multi-faceted approach utilizing a combination of orthogonal analytical techniques. HIC remains a primary tool for DAR distribution analysis, while RP-LC-MS provides detailed information on drug load at the subunit level. SEC-MALS is indispensable for monitoring aggregation and obtaining accurate molar mass, and CE-SDS offers a high-resolution method for purity assessment. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, is essential for the successful development and quality control of these promising biotherapeutics. The provided protocols and workflows serve as a starting point for researchers to develop and validate robust analytical methods tailored to their specific ASP-ADC.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. Qualitative analysis of antibody-drug conjugates (ADCs) : an experimental comparison of analytical techniques of cysteine-linked ADCs. [diva-portal.org]
- 4. wyatt.com [wyatt.com]
- 5. wyatt.com [wyatt.com]
- 6. eag.com [eag.com]
A Comparative Guide to Disulfide Linkers in Bioconjugation: Featuring Aminoethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic success of antibody-drug conjugates (ADCs). Among the various classes of cleavable linkers, disulfide linkers have garnered significant attention due to their unique ability to maintain stability in systemic circulation while undergoing rapid cleavage in the reducing intracellular environment of target cells. This guide provides an objective comparison of Aminoethyl-SS-propionic acid (AE-SS-PA) with other commonly employed disulfide linkers, supported by experimental data and detailed protocols to aid in the rational design and development of next-generation bioconjugates.
The Role and Mechanism of Disulfide Linkers
Disulfide linkers serve as a bridge between a targeting moiety, such as a monoclonal antibody, and a potent cytotoxic payload. Their stability in the bloodstream is crucial to prevent premature drug release and associated off-target toxicity.[1] The cleavage mechanism relies on the significantly higher concentration of reducing agents, primarily glutathione (GSH), within the cytoplasm of cells (1-10 mM) compared to the extracellular environment (~5 µM in blood plasma).[2] This differential in reducing potential allows for selective drug release at the site of action.
The stability and cleavage kinetics of disulfide linkers can be finely tuned by introducing steric hindrance around the disulfide bond. Bulky substituents adjacent to the disulfide moiety can shield it from premature reduction in circulation, thereby enhancing plasma stability.[3]
Comparative Analysis of Disulfide Linker Performance
The following tables summarize key performance data for various disulfide linkers. It is important to note that direct head-to-head comparisons of all linkers in a single study are rare. Therefore, the data presented is a compilation from various sources, and experimental conditions such as the specific antibody, payload, and cell lines used should be considered when interpreting the results.
Table 1: In Vitro Plasma Stability of ADCs with Different Disulfide Linkers
| Linker | General Structure/Key Feature | Steric Hindrance | Representative ADC | Plasma Stability (Half-life) | Citation(s) |
| This compound (AE-SS-PA) | Unhindered disulfide | Low | Trastuzumab-based ADC | Data not available in direct comparative studies. Expected to have lower stability than hindered linkers. | [] |
| SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) | Unhindered disulfide | Low | Trastuzumab-SPDP-DM1 | Completely cleaved within 3 days in mouse serum. | [] |
| SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) | Unhindered disulfide | Low | Trastuzumab-SPP-DM1 | Showed significant payload release, leading to toxicity in vivo. | [] |
| SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | Sterically hindered (one methyl group) | Medium | huC242-SPDB-DM4 | Intermediate stability. | [5] |
| SSNPP (N-succinimidyl 4-(2-pyridyldithio)-2-sulfonatopentanoate) | Sterically hindered (gem-dimethyl) | High | Trastuzumab-SSNPP-DM4 | >70% conjugate remaining after 7 days in mouse serum. | [] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) - Thioether (Non-cleavable control) | Non-disulfide, forms stable thioether bond | N/A | Trastuzumab-SMCC-DM1 | >70% conjugate remaining after 7 days in mouse serum. | [] |
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs with Different Linkers
| Linker Type | Specific Linker Example | Antibody-Payload | Cell Line | IC50 | Citation(s) |
| Disulfide (Cleavable, Hindered) | SPDB | huC242-SPDB-DM4 | COLO 205 | 1.3 x 10⁻¹¹ M | [6] |
| Disulfide (Cleavable, Unhindered) | SPDP | Data not available in direct comparative studies. Generally, less stable linkers can lead to higher potency in vitro due to easier drug release, but this may not translate to in vivo efficacy. | - | - | |
| Peptide (Cleavable) | Val-Cit | Trastuzumab-vc-MMAE | SK-BR-3 | 14.3 pM | [7] |
| Non-Cleavable | SMCC | huC242-SMCC-DM1 | COLO 205 | Less active in vivo compared to disulfide-linked counterparts. | [5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC in plasma.
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography columns or magnetic beads
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[8]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Appropriate cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in the cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Visualizing Key Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Glutathione-mediated cleavage of a disulfide linker.
Caption: General workflow for ADC development and evaluation.
Caption: Decision tree for disulfide linker selection.
Conclusion
The choice of a disulfide linker is a multifaceted decision that requires careful consideration of the desired balance between plasma stability and efficient intracellular payload release. While unhindered linkers like this compound may offer rapid cleavage, sterically hindered linkers generally provide enhanced stability, which often translates to improved in vivo efficacy and a wider therapeutic window. The experimental protocols and decision-making framework provided in this guide are intended to equip researchers with the necessary tools to make informed choices in the design of novel and effective antibody-drug conjugates. Further head-to-head studies are warranted to fully elucidate the comparative performance of this compound against a broader range of sterically hindered disulfide linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Aminoethyl-SS-propionic Acid vs. Non-cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design. This guide provides an objective comparison of disulfide-based cleavable linkers, exemplified by those derived from Aminoethyl-SS-propionic acid, and non-cleavable linkers, with a focus on experimental data and detailed methodologies.
At a Glance: Cleavable vs. Non-cleavable Linkers
| Feature | This compound (Disulfide Cleavable Linker) | Non-cleavable Linkers (e.g., SMCC-based) |
| Mechanism of Payload Release | Reduction of the disulfide bond in the high glutathione environment of the cell cytoplasm. | Proteolytic degradation of the antibody backbone within the lysosome. |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a risk of premature payload release. | High plasma stability, minimizing off-target toxicity.[1] |
| Bystander Effect | Capable of inducing a bystander effect if the released payload is membrane-permeable. | Generally limited or no bystander effect as the payload is released with a charged amino acid residue. |
| Therapeutic Window | Can be potent, but the therapeutic window may be narrowed by off-target toxicities from premature drug release. | Often a wider therapeutic window due to enhanced stability and targeted payload release. |
| Dependence on Target Cell Biology | Less dependent on lysosomal degradation machinery. | Highly dependent on efficient internalization and lysosomal processing of the ADC. |
| Payload State Upon Release | Released in its native, unmodified form. | Released as a conjugate with the linker and an amino acid residue. |
Mechanism of Action
This compound (Disulfide-Based Cleavable Linker)
ADCs utilizing linkers derived from this compound rely on the significant difference in glutathione concentration between the extracellular environment and the intracellular cytoplasm. The disulfide bond within the linker remains relatively stable in the bloodstream. Upon internalization into a target cancer cell, the high intracellular glutathione concentration reduces the disulfide bond, cleaving the linker and releasing the cytotoxic payload in its active form.
Mechanism of a disulfide-cleavable linker ADC.
Non-cleavable Linkers
Non-cleavable linkers, such as those formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond. The release of the payload is entirely dependent on the cellular machinery. After the ADC is internalized and trafficked to the lysosome, the antibody component is completely degraded by lysosomal proteases. This degradation liberates the payload, which is still attached to the linker and an amino acid residue (typically lysine) from the antibody.
Mechanism of a non-cleavable linker ADC.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in published literature. Therefore, the data presented here are compiled from different sources and should be interpreted with caution.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| ADC Configuration | Linker Type | Payload | Cell Line | Target Antigen | IC50 (pmol/L) |
| Trastuzumab-SPDB-DM4 | Disulfide (Cleavable) | DM4 | COLO 205 | CanAg | Data not specified |
| Trastuzumab-SMCC-DM1 | Non-cleavable | DM1 | NCI-N87 | HER2 | 82 ± 10[2] |
| Trastuzumab-SMCC-DM1 | Non-cleavable | DM1 | HCC1954 | HER2 | 33 ± 20[2] |
| Sulfatase-cleavable linker ADC | Sulfatase (Cleavable) | MMAE | HER2+ cells | HER2 | 61 and 111[3] |
| Non-cleavable ADC | Non-cleavable | MMAE | HER2+ cells | HER2 | 609[3] |
In Vivo Efficacy: Tumor Growth Inhibition
This parameter assesses the ability of the ADC to inhibit tumor growth in animal models.
| ADC Configuration | Linker Type | Payload | Tumor Model | Dosing | Outcome |
| huC242-SPDB-DM4 | Disulfide (Cleavable) | DM4 | COLO 205 Xenograft | Not specified | Superior efficacy compared to non-cleavable counterpart |
| huC242-SMCC-DM1 | Non-cleavable | DM1 | COLO 205 Xenograft | Not specified | Marginal activity |
| Anti-EGFR-CX-DM1 | Peptide (Cleavable) | DM1 | HSC-2 Xenograft | 3 mg/kg, single dose | Highly active |
| Anti-EGFR-SMCC-DM1 | Non-cleavable | DM1 | HSC-2 Xenograft | 15 mg/kg, single dose | Less active than cleavable counterpart[3] |
Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic window of an ADC.
| ADC Configuration | Linker Type | Payload | Species | % Intact ADC after 7 days |
| Silyl ether linker-MMAE ADC | Acid (Cleavable) | MMAE | Human Plasma | >50%[3] |
| Trastuzumab deruxtecan | Peptide (Cleavable) | Topoisomerase 1 inhibitor | Mouse, Cynomolgus, Human Sera | Significant payload loss over 14 days[4] |
| Araris Topo 1 ADC | Peptide (Cleavable) | Topoisomerase 1 inhibitor | Mouse, Cynomolgus, Human Sera | No payload deconjugation over 14 days[4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50%.
Workflow for an in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from the desired species (human, mouse, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Analysis: Quantify the amount of intact ADC at each time point using methods like ELISA or LC-MS.
-
ELISA: An antigen-capture ELISA can be used to measure the concentration of ADC that is still conjugated with the payload.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to measure the drug-to-antibody ratio (DAR) over time.
-
Lysosomal Stability Assay
This assay assesses the release of the payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from rat liver or cultured cells.
-
Incubation: Incubate the ADC with the isolated lysosomes at 37°C in an appropriate buffer at acidic pH (e.g., pH 4.5-5.0).
-
Time Points: Collect samples at different time intervals.
-
Payload Release Analysis: Separate the released payload from the ADC using techniques like solid-phase extraction or protein precipitation.
-
Quantification: Quantify the amount of released payload using LC-MS/MS.
Bystander Effect Assay (Co-culture Method)
This assay determines if the payload released from the target cells can kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines: Use two cell lines: one that expresses the target antigen (antigen-positive) and another that does not (antigen-negative). The antigen-negative cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixed population of the antigen-positive and antigen-negative cells in the same well.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubation: Incubate the plate for a period sufficient to observe cell death (typically 72-96 hours).
-
Analysis: Quantify the viability of the antigen-negative (e.g., GFP-positive) cells using flow cytometry or high-content imaging. A decrease in the viability of antigen-negative cells indicates a bystander effect.
Conclusion
The selection between a disulfide-based cleavable linker like this compound and a non-cleavable linker is a multifaceted decision that depends on the specific therapeutic application.
This compound-based linkers and other disulfide linkers are advantageous when a potent bystander effect is desired to target heterogeneous tumors. The release of the unmodified, often highly permeable payload can eradicate surrounding antigen-negative cancer cells. However, this comes with the potential for lower plasma stability and a narrower therapeutic window.
Non-cleavable linkers offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window.[1] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with high and homogenous antigen expression.
Ultimately, the optimal linker strategy must be empirically determined for each ADC, taking into account the antibody, the payload, the target antigen, and the tumor microenvironment. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the rational design of next-generation antibody-drug conjugates.
References
A Comparative Guide to Confirming Successful Bioconjugation with Aminoethyl-SS-propionic acid
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of biomolecules using the cleavable linker, Aminoethyl-SS-propionic acid. We will delve into the experimental data and protocols for this linker and compare its performance with alternative linkers, providing you with the necessary information to select the optimal strategy for your research.
This compound is a bifunctional linker that contains a terminal amine, a carboxylic acid, and a disulfide bond.[1][2][3] This disulfide bond is cleavable under reducing conditions, such as in the presence of dithiothreitol (DTT) or high concentrations of intracellular glutathione, making it a valuable tool for applications requiring the release of a conjugated molecule within a cell.[1][4] The terminal amine and carboxylic acid groups allow for versatile conjugation to a variety of functional groups on biomolecules.[1]
Confirming Conjugation: A Multi-Faceted Approach
Confirmation of a successful conjugation reaction is not reliant on a single technique but rather a collection of analytical methods that provide orthogonal data. The primary goal is to demonstrate the formation of a new, larger molecule with the expected properties and to quantify the efficiency of the reaction.
Mass Spectrometry: The Gold Standard for Mass Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming conjugation as it directly measures the molecular weight of the resulting conjugate. An increase in mass corresponding to the addition of the linker and the conjugated molecule is a clear indicator of a successful reaction.
Experimental Protocol: LC-MS Analysis of a Conjugated Antibody
-
Sample Preparation:
-
The antibody-drug conjugate (ADC) sample is diluted to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
For analysis of subunits, the ADC can be partially reduced with a reducing agent like DTT to separate the light and heavy chains.
-
-
Chromatography:
-
Mass Spectrometry:
-
The eluent is introduced into a high-resolution mass spectrometer, such as a Q-TOF.[5]
-
The data is acquired, and the resulting spectra are deconvoluted to determine the molecular weights of the intact conjugate and its subunits.
-
Chromatography: Separating Conjugates from Reactants
Chromatographic techniques are essential for separating the successfully conjugated product from unreacted starting materials and byproducts.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. A successful conjugation will result in a product with a larger hydrodynamic radius, which will elute earlier from the column than the individual starting molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of a linker and a payload can alter the hydrophobicity of a biomolecule, leading to a change in its retention time on an RP-HPLC column.
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for characterizing ADCs, as it can separate species with different drug-to-antibody ratios (DARs).
Comparison with Alternative Linkers
The choice of linker is critical and depends on the specific application. Here, we compare this compound with two common alternatives: a peptide-based cleavable linker (Val-Cit) and a non-cleavable linker (SMCC).
| Linker Type | Linker Example | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Disulfide (Cleavable) | This compound | Reduction (e.g., by intracellular glutathione)[6][] | Reductively cleavable in the intracellular environment.[6] | Potential for premature cleavage in the bloodstream. |
| Peptide-Based (Cleavable) | Valine-Citrulline (Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B in lysosomes)[8][] | High stability in circulation and specific release in lysosomes.[] | Efficacy is dependent on the enzymatic activity within the target cell. |
| Thioether (Non-Cleavable) | SMCC | Not cleavable; payload released upon antibody degradation.[10] | High stability in circulation, leading to a wider therapeutic window.[10] | The released payload is attached to the linker and an amino acid, which may affect its activity. |
Visualizing the Process: From Conjugation to Payload Release
To better understand the processes involved, we can visualize the experimental workflow for confirming conjugation and the signaling pathway of payload release.
Caption: A general experimental workflow for the conjugation and confirmation process.
Caption: Intracellular release of a payload from a disulfide-linked ADC.
Conclusion
Confirming the successful conjugation with this compound requires a combination of analytical techniques, with mass spectrometry and chromatography being the most powerful. The choice of this cleavable disulfide linker offers the advantage of targeted payload release within the reducing environment of the cell. However, a thorough comparison with other linker types, such as peptide-based cleavable linkers and non-cleavable linkers, is crucial for selecting the optimal conjugation strategy for a specific application in drug development and research. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in your bioconjugation endeavors.
References
- 1. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
comparative analysis of cleavable linkers for targeted drug delivery
A Comparative Analysis of Cleavable Linkers for Targeted Drug Delivery
The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload.[1][2][3] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the target tissue or cells.[4] This design allows for the delivery of highly potent cytotoxic agents directly to cancer cells, minimizing off-target toxicity.[1][4] The vast majority of ADCs in clinical development utilize such specific release mechanisms.[2][5]
This guide provides a comparative analysis of the main classes of cleavable linkers, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal linker strategy for their therapeutic candidates.
Major Classes of Cleavable Linkers
Cleavable linkers are primarily categorized based on their mechanism of cleavage. The three most common types are pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.[3][6]
pH-Sensitive (Acid-Labile) Linkers
These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but hydrolyze rapidly in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][7] This strategy takes advantage of the natural internalization pathway of ADCs, which typically involves trafficking to these acidic intracellular compartments.[8][9]
-
Common Moieties: The most common acid-labile groups are hydrazones, acetals, and orthoesters.[7][8] Acylhydrazone linkers, in particular, have been shown to be more resistant to hydrolysis at neutral pH but more labile at lower pH.[10]
-
Advantages: They facilitate rapid drug release following internalization into the acidic compartments of target cells.[10]
-
Limitations: Hydrazone linkers can sometimes suffer from instability in circulation, leading to premature drug release and potential off-target toxicity.[7][9] Their use has been more common with payloads of moderate toxicity.[11]
Enzyme-Sensitive Linkers
Enzyme-sensitive linkers incorporate peptide or carbohydrate sequences that are substrates for enzymes, such as cathepsins or β-glucuronidase, which are highly expressed in tumor cells or within the lysosomal compartment.[7][][13]
-
Common Moieties: Dipeptides like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) are widely used and are efficiently cleaved by lysosomal proteases like cathepsin B.[1][6][13] The Val-Cit linker, often combined with a self-immolative p-aminobenzyl carbamate (PABC) spacer, is a popular choice in clinical-stage ADCs.[][14][15] β-glucuronide linkers are another option, cleaved by the lysosomal enzyme β-glucuronidase.[13][14]
-
Advantages: These linkers generally exhibit excellent plasma stability, comparable to non-cleavable linkers, while offering a well-defined drug release mechanism inside the target cell.[][14][15]
-
Limitations: The Val-Cit linker has been found to be susceptible to premature cleavage by carboxylesterases in rodents and by human neutrophil elastase, which can complicate preclinical evaluation and potentially lead to off-target toxicities like neutropenia.[16][17]
Redox-Sensitive (Disulfide) Linkers
This class of linkers exploits the significant difference in redox potential between the extracellular environment and the intracellular space.[7] The concentration of glutathione (GSH), a key reducing agent, is substantially higher inside cells (millimolar range) compared to the plasma (micromolar range).
-
Mechanism: Disulfide bonds within the linker are readily reduced by intracellular GSH, leading to the release of the payload.[6][18]
-
Advantages: Disulfide linkers offer a robust mechanism for intracellular drug release. The kinetics of this release can be fine-tuned by introducing steric hindrance around the disulfide bond to modulate its susceptibility to reduction.[9][18]
-
Limitations: Earlier disulfide linkers sometimes showed limited plasma stability.[9] However, newer designs with hindered disulfides have demonstrated improved stability in circulation.[9]
Data Presentation: Comparative Performance
The selection of a cleavable linker requires a careful balance between plasma stability and efficient payload release at the target site. The following tables summarize key performance data for different linker types.
Table 1: Comparative Summary of Cleavable Linker Technologies
| Linker Type | Cleavage Trigger | Common Examples | Plasma Stability | Key Characteristics |
| pH-Sensitive | Low pH (Endosomes/Lysosomes) | Hydrazones, Carbonates, Acetals[5][8][13] | Moderate | Rapid release in acidic compartments; potential for premature release in circulation.[9][10] |
| Enzyme-Sensitive | Lysosomal Proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit), Phenylalanine-Lysine (Phe-Lys)[1][] | High | High stability in human plasma; well-defined release mechanism.[][15] Susceptible to off-target cleavage by other enzymes.[16][17] |
| Redox-Sensitive | High Intracellular Glutathione (GSH) | Disulfide bonds (e.g., SPP, SPDB)[1] | Moderate to High | Release triggered by the reducing intracellular environment; stability can be tuned by steric hindrance.[9][18] |
Table 2: Representative Hydrolysis Kinetics of a pH-Sensitive Acylhydrazone Linker
| pH | Half-life (t½) of Drug Release |
| ~5.0 | As short as 2.4 minutes[10] |
| 7.0 - 7.4 | > 2.0 hours[10] |
This table illustrates the pH-dependent cleavage of acylhydrazone linkers, showing significantly faster hydrolysis in acidic conditions mimicking the lysosomal environment compared to the neutral pH of blood.[10]
Table 3: Example In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| ADC | Cell Line | Target Expression | Linker Type | IC50 |
| MMAE-based ADC | BT-474 | HER2-positive | Disulfide | Low nM range[19] |
| MMAE-based ADC | MCF-7 | HER2-negative | Disulfide | No cytotoxicity observed[19] |
| MMAE (Free Drug) | MCF-7 | HER2-negative | N/A | 0.35 nM[19] |
This data demonstrates the target-specific cytotoxicity of ADCs. The ADC is highly potent against antigen-positive cells (BT-474) but inactive against antigen-negative cells (MCF-7), while the free drug is potent against both, highlighting the importance of targeted delivery.[19] ADCs with cleavable linkers and diffusible payloads can also induce a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[6][20]
Experimental Protocols
Evaluating the performance of a cleavable linker is essential for ADC development. Below are generalized protocols for key in vitro experiments.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.[21][22]
-
Objective: To measure the rate of premature drug release or loss of drug-to-antibody ratio (DAR) over time.[21][23]
-
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 50-100 µg/mL) in plasma (human, rat, mouse) at 37°C.[22][24][25] Include a control incubation in a buffer like PBS.[24]
-
Time Points: Collect aliquots at various time points over a period of up to seven days (e.g., 0, 24, 48, 96, 168 hours).[7][21]
-
Analysis: Analyze the samples to quantify the amount of intact ADC and released payload. Common techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides precise, high-resolution data on DAR loss and can quantify the released payload.[21][23]
-
ELISA (Enzyme-Linked Immunosorbent Assay): An antibody-specific ELISA can be used to capture the ADC, followed by detection methods to measure the amount of conjugated drug.[22][25]
-
-
-
Data Interpretation: A stable ADC will show minimal change in DAR and minimal accumulation of free payload in the plasma over the incubation period.
In Vitro Cytotoxicity Assay
This is a primary assay to evaluate the potency and specificity of an ADC.[20][26]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[19][20]
-
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[27]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload drug as controls.
-
Incubation: Incubate the cells for a period typically ranging from 72 to 120 hours.
-
Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
-
Data Interpretation: A successful ADC will exhibit potent cytotoxicity (low IC50) against the antigen-positive cell line and significantly less or no toxicity towards the antigen-negative cell line, demonstrating target-specific killing.[19][20]
Visualizations
Diagrams illustrating key concepts and workflows can aid in understanding the complex processes involved in ADC function and evaluation.
Caption: Cleavage mechanisms for major classes of cleavable linkers.
References
- 1. adcreview.com [adcreview.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 14. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. njbio.com [njbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC Plasma Stability Assay [iqbiosciences.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biocompare.com [biocompare.com]
- 27. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Validating ADC Efficacy with an Aminoethyl-SS-propionic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing an Aminoethyl-SS-propionic acid linker against other common linker technologies. The content is supported by experimental data and detailed protocols to assist in the rational design and validation of next-generation ADCs.
The this compound linker is a type of cleavable linker that contains a disulfide bond.[1][2] This design allows for the selective release of the cytotoxic payload within the tumor microenvironment, which has a higher concentration of reducing agents like glutathione compared to the bloodstream.[3][4] The stability of the linker in circulation and its efficient cleavage within the target cell are critical determinants of an ADC's therapeutic index, influencing both its efficacy and toxicity.[5]
Comparative Performance Data
The selection of a linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. Disulfide linkers, such as the this compound linker, are designed to be stable in the bloodstream and release the payload in the reducing environment of the cell. The degree of steric hindrance around the disulfide bond can modulate the linker's stability and drug release kinetics.[6]
Table 1: Comparative In Vitro Cytotoxicity of Different ADC Linkers
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| Disulfide (representative) | Maytansinoid (DM1) | High Antigen Expression | Sub-nanomolar to low nanomolar | [7] |
| Valine-Citrulline (vc) | MMAE | High Antigen Expression | ~0.1 | [8] |
| Non-cleavable (e.g., SMCC) | DM1 | High Antigen Expression | Marginal in vivo activity despite high in vitro potency | [6] |
Table 2: Comparative In Vivo Stability and Efficacy of Different Linker Types
| Linker Type | Key Stability Feature | In Vivo Model | Efficacy Outcome | Reference |
| Disulfide (Sterically Hindered) | Increased plasma stability | Human colon cancer xenograft | Improved tumor growth inhibition | [6] |
| Valine-Citrulline (vc) | Susceptible to premature cleavage in rodents | Various xenograft models | Potent antitumor activity but potential for off-target toxicity | [9] |
| Non-cleavable (e.g., SMCC) | High plasma stability | Various xenograft models | Generally lower efficacy than cleavable linkers for certain payloads | [6] |
Table 3: Pharmacokinetic Parameters of ADCs with Different Linker Types
| Linker Type | Antibody | Key Pharmacokinetic Observation | Reference |
| Disulfide | Various | Half-life influenced by steric hindrance around the disulfide bond | [5][6] |
| Valine-Citrulline (vc) | Brentuximab, Enfortumab, Tisotumab | Generalizable pharmacokinetic profiles for ADCs with the same linker-payload | [8] |
| Non-cleavable | Trastuzumab | Longer half-life compared to some cleavable linkers | [10] |
Experimental Protocols
Accurate and reproducible experimental validation is crucial for the development of effective ADCs. Below are detailed protocols for key assays used to evaluate ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADC with this compound linker
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[11]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload, released from the target antigen-positive cells, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC with this compound linker
-
Control ADC (with a non-cleavable linker, if available)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 5:1).
-
ADC Treatment: The following day, treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging: At various time points, acquire fluorescence and bright-field images of the co-culture.
-
Data Analysis: Quantify the number of viable Ag- (GFP-positive) cells in the presence of the ADC compared to untreated controls. A significant reduction in the number of Ag- cells in the co-culture treated with the ADC, but not in a similarly treated monoculture of Ag- cells, indicates a bystander effect.[12]
In Vivo Pharmacokinetic Study
This study measures the concentration of the ADC and its components in the bloodstream over time to determine its stability and clearance rate.
Materials:
-
Animal model (e.g., mice or rats)
-
ADC with this compound linker
-
Anesthesia
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis:
-
ELISA for Total Antibody and Intact ADC: Use a sandwich ELISA format to quantify the concentration of total antibody (capturing with the target antigen and detecting with an anti-human IgG antibody) and intact ADC (capturing with the target antigen and detecting with an anti-drug antibody).
-
LC-MS/MS for Free Payload: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the released, free payload in the plasma.
-
-
Data Analysis: Plot the plasma concentration of each analyte versus time and determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.[13]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an ADC with a disulfide-based linker.
Experimental Workflow for ADC Efficacy Validation
Caption: General workflow for the preclinical validation of an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Performance with a Focus on Bystander Killing
The efficacy of an antibody-drug conjugate (ADC) is not solely defined by its ability to kill antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, is a critical attribute for achieving robust anti-tumor activity in heterogeneous solid tumors. This guide provides a comparative analysis of different ADC linker technologies, with a focus on assessing the bystander effect, using Aminoethyl-SS-propionic acid (AESP) as a representative disulfide-based linker.
The choice of linker is paramount in determining the extent of the bystander effect. Cleavable linkers, designed to release the payload under specific conditions within the tumor microenvironment or inside the cell, are essential for this phenomenon. In contrast, non-cleavable linkers generally restrict the payload to the target cell, limiting bystander killing.
This guide will delve into the performance of disulfide-based linkers like AESP and compare them with other widely used cleavable and non-cleavable linker technologies, supported by experimental data and detailed protocols.
Comparative Performance of ADC Linker Technologies
The ability of an ADC to induce a bystander effect is intrinsically linked to the properties of its linker and payload. A highly membrane-permeable payload, when released from the antibody, can effectively diffuse across cell membranes to exert its cytotoxic effect on adjacent cells. The following table summarizes the comparative performance of different linker technologies in mediating this bystander effect.
| Linker Type | Representative Linker(s) | Cleavage Mechanism | Payload Permeability | Bystander Effect Potential | Supporting Experimental Evidence (Example) |
| Disulfide-based (Cleavable) | This compound (AESP) , SPP, SPDB | Reduction of disulfide bond in the high glutathione environment of the cell | High (for uncharged payloads) | High | ADCs with reducible disulfide linkers have demonstrated the ability to induce bystander cytotoxicity. The released, modified payload can diffuse out of the target cell to kill neighboring cells.[1] |
| Peptide-based (Cleavable) | Valine-Citrulline (vc) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | High (e.g., MMAE) | High | Trastuzumab deruxtecan (T-DXd), which uses a cleavable tetrapeptide linker, shows significant bystander killing of HER2-negative cells in co-culture with HER2-positive cells.[2] |
| Hydrazone-based (Cleavable) | Hydrazone | pH-dependent hydrolysis in the acidic environment of endosomes and lysosomes | Variable | Moderate to High | ADCs with hydrazone linkers can release their payload in a pH-dependent manner, contributing to a bystander effect. |
| Non-Cleavable | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Proteolytic degradation of the antibody backbone in the lysosome | Low (payload remains attached to an amino acid, often charged) | Low to Negligible | Trastuzumab emtansine (T-DM1), which employs a non-cleavable SMCC linker, does not exhibit a significant bystander effect in co-culture experiments. The released payload-linker-amino acid complex is not readily cell-permeable.[2] |
Experimental Protocols
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
1. Cell Line Selection and Preparation:
- Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., HER2-positive SK-BR-3 cells).
- Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative U-87 MG cells).
- Fluorescent Labeling: To distinguish between the two cell populations, the antigen-negative cell line is typically engineered to express a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
2. Co-Culture Seeding:
- Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
- Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
- Treat the co-cultures and monocultures with a serial dilution of the ADC.
- Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) to control for non-specific uptake and toxicity.
- Include a vehicle control (e.g., PBS).
4. Viability Assessment:
- After a defined incubation period (typically 72-120 hours), assess the viability of the Ag- cell population.
- This can be done using imaging-based methods to count the number of fluorescently labeled Ag- cells or by flow cytometry to differentiate and quantify the live/dead populations of both cell types.
- The viability of the Ag- cells in the co-culture is compared to their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.
1. Cell Line Preparation:
- Use Ag+ and Ag- cell lines as described for the in vitro assay.
- The Ag- cell line is often engineered to express a reporter gene, such as luciferase, to allow for non-invasive monitoring of its growth in vivo.
2. Tumor Implantation:
- Co-implant a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) subcutaneously into immunodeficient mice.
- Establish control groups of mice implanted with only Ag+ cells or only Ag- cells.
3. ADC Administration:
- Once tumors reach a palpable size, administer the ADC intravenously.
- Include control groups treated with vehicle or an isotype control ADC.
4. Tumor Growth Monitoring:
- Monitor tumor volume over time using calipers.
- For tumors containing luciferase-expressing Ag- cells, perform bioluminescence imaging at regular intervals to specifically track the growth of the Ag- population.
5. Data Analysis:
- Compare the growth of the admixed tumors in the ADC-treated group to the control groups.
- A significant reduction in the bioluminescence signal from the Ag- cells in the admixed tumors of the ADC-treated group, compared to the group with only Ag- cells, provides strong evidence of an in vivo bystander effect.
Visualizing the Bystander Effect
ADC Bystander Effect Signaling Pathway
The following diagram illustrates the key steps involved in the bystander killing mechanism of an ADC with a cleavable linker.
Caption: Mechanism of ADC-mediated bystander killing.
Experimental Workflow for Assessing Bystander Effect
This diagram outlines the typical workflow for evaluating the bystander effect of an ADC in vitro and in vivo.
Caption: Workflow for in vitro and in vivo bystander effect assays.
References
A Head-to-Head Comparison of Aminoethyl-SS-propionic Acid and Peptide Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent cleavable linker technologies: the disulfide-based Aminoethyl-SS-propionic acid (AESP) linker and enzyme-cleavable peptide linkers.
Executive Summary
Both AESP and peptide linkers are designed to be stable in systemic circulation and release their cytotoxic payload within the target cell. AESP linkers leverage the high intracellular concentration of reducing agents like glutathione for cleavage of their disulfide bond. In contrast, peptide linkers are engineered to be substrates for specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment of cancer cells. The choice between these two linker types has significant implications for the stability, mechanism of drug release, and overall therapeutic window of an ADC.
At a Glance: AESP vs. Peptide Linkers
| Feature | This compound (AESP) Linker | Peptide Linker (e.g., Val-Cit) |
| Cleavage Mechanism | Reduction of disulfide bond | Enzymatic cleavage by proteases |
| Cleavage Stimulus | High intracellular glutathione (GSH) concentration | Specific lysosomal enzymes (e.g., Cathepsin B) |
| Release Product | Payload with a thiol remnant | Primarily unmodified payload (with self-immolative spacer) |
| Plasma Stability | Generally moderate to high, but susceptible to thiol-disulfide exchange | Generally high, but can be susceptible to plasma proteases in some species |
| "Bystander Effect" | Possible with membrane-permeable payloads | Possible and well-documented with membrane-permeable payloads |
| Key Advantage | Simple cleavage mechanism, not reliant on specific enzyme expression | High specificity of cleavage, leveraging tumor cell biology |
Performance Data: A Comparative Overview
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Model | Cell Line | IC50 (nM) |
| Disulfide | Anti-CD22-DM1 | Human lymphoma | ~0.1 - 1 |
| Peptide (Val-Cit) | Anti-CD30-MMAE | Karpas-299 | ~0.01 - 0.1 |
| Peptide (Val-Cit) | Anti-HER2-MMAE | SK-BR-3 | ~0.5 - 5 |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.
Table 2: Plasma Stability
| Linker Type | ADC Model | Species | Half-life (days) |
| Disulfide | Anti-CanAg-DM4 | Mouse | ~3 - 5 |
| Peptide (Val-Cit) | Anti-CD79b-MMAE | Rat | ~12 |
| Peptide (Val-Cit) | Trastuzumab-MMAE | Mouse | Unstable (due to carboxylesterase)[1] |
| Peptide (Glu-Val-Cit) | Trastuzumab-MMAE | Mouse | ~12[2] |
Note: The stability of Val-Cit linkers can be species-dependent, with instability observed in mouse plasma due to carboxylesterase activity.[1] Modifications such as the addition of a glutamic acid residue can enhance stability.[2]
Cleavage Mechanisms and Experimental Workflows
This compound (AESP) Linker
The AESP linker contains a disulfide bond that is susceptible to reduction by intracellular thiols, most notably glutathione (GSH), which is present in millimolar concentrations inside the cell, compared to micromolar concentrations in the plasma.[]
Figure 1. Cleavage mechanism of a disulfide linker like AESP.
Peptide Linkers
Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific proteases, like Cathepsin B, that are highly active in the acidic environment of lysosomes.[4] This enzymatic cleavage, often followed by the self-immolation of a spacer (e.g., p-aminobenzyl carbamate - PABC), releases the unmodified payload.
Figure 2. Cleavage mechanism of a peptide linker.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Control antibody and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the test articles.[6]
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[6]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against the logarithm of the ADC concentration.[6]
Figure 3. Workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[8]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Protocol:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples using an LC-MS method to quantify the amount of intact ADC, total antibody, and released payload.[9] This may involve immunocapture of the ADC followed by analysis.[10]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Linker Cleavage Assays
Glutathione (GSH) Reduction Assay for AESP Linker:
-
Incubate the ADC with a physiologically relevant concentration of GSH (e.g., 1-10 mM) in a suitable buffer at 37°C.
-
At various time points, stop the reaction and analyze the samples by reverse-phase HPLC or LC-MS to quantify the released payload.
Cathepsin B Cleavage Assay for Peptide Linker:
-
Prepare an assay buffer (e.g., pH 5.0-6.0) containing a reducing agent like DTT to activate Cathepsin B.[11]
-
Incubate the ADC with recombinant human Cathepsin B at 37°C.[11]
-
At designated time points, quench the reaction.[11]
-
Quantify the released payload using HPLC or LC-MS.[11]
Conclusion
The selection between an this compound (AESP) linker and a peptide linker is a nuanced decision that depends on the specific therapeutic application, the nature of the target antigen and tumor microenvironment, and the properties of the cytotoxic payload.
AESP linkers offer a straightforward, reduction-sensitive release mechanism that is not dependent on the expression of specific enzymes. This can be an advantage in tumors with heterogeneous enzyme expression. However, their stability can be a concern, and the potential for off-target release in the reducing environment of some normal tissues must be considered.
Peptide linkers , particularly the well-established Val-Cit motif, provide a highly specific drug release mechanism that leverages the unique biology of the lysosomal compartment in cancer cells. This specificity generally leads to excellent plasma stability and a favorable therapeutic window. However, the efficiency of cleavage is dependent on the expression and activity of the target proteases within the tumor.
Ultimately, the optimal linker choice must be determined empirically through rigorous preclinical evaluation, including the in vitro and in vivo assays detailed in this guide. A thorough understanding of the chemical and biological properties of each linker class is paramount to the successful development of safe and effective antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 4. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Aminoethyl-SS-propionic acid (AET-SPA) Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of bioconjugates is a critical step in the development of novel therapeutics and research tools. Aminoethyl-SS-propionic acid (AET-SPA), a linker containing a cleavable disulfide bond, is frequently used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. The inherent heterogeneity of the conjugation process necessitates robust analytical methods to validate the purity of these conjugates. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the establishment of effective validation strategies.
The purity of AET-SPA conjugates is a multi-faceted attribute that includes the determination of the drug-to-antibody ratio (DAR), the extent of aggregation, the presence of charge variants, the amount of unconjugated antibody, and the level of free drug or linker. A combination of orthogonal analytical methods is often required for a comprehensive assessment of these critical quality attributes.
Comparative Overview of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of AET-SPA conjugates. The choice of method depends on the specific purity attribute being measured, the properties of the conjugate, and the stage of development. The following table provides a high-level comparison of the most commonly used techniques.
| Technique | Primary Application | Key Performance Characteristics |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR determination of reduced conjugate, free drug analysis | High resolution, good sensitivity. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution of intact conjugate | Nondenaturing conditions, baseline resolution of different DAR species.[1] |
| Size-Exclusion Chromatography (SEC) | Analysis of aggregates and fragments | Industry standard for determining high and low molecular weight species.[2] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Assessment of conjugation and molecular weight | Widely available, provides qualitative and semi-quantitative data. |
| UV-Vis Spectroscopy | Average DAR determination | Simple, rapid, and convenient.[3][4] |
| Mass Spectrometry (MS) | Definitive mass confirmation, DAR, conjugation site analysis | High sensitivity and specificity, provides detailed structural information.[1] |
| Ellman's Assay | Quantification of free sulfhydryl groups | Specific for thiols, useful for monitoring conjugation efficiency.[5] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each analytical technique, including experimental protocols and visualizations of the workflows.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for determining the average DAR of cysteine-linked conjugates after reduction of the disulfide bonds.[6] It separates the light and heavy chains of the antibody, allowing for the quantification of conjugated and unconjugated species.
-
Sample Preparation (Reduction):
-
Dilute the AET-SPA conjugate to 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the sample at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A C4 or C8 reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S, 1000 Å, 2.1 × 150 mm).[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 50% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 70-80°C to improve peak shape.[8]
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC) and heavy chains (HC).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ Peak Area of Conjugated Species * Number of Drugs) / (Σ Peak Area of All Species)[9]
-
Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred method for analyzing the distribution of different drug-loaded species in an intact AET-SPA conjugate.[10] The separation is based on the increasing hydrophobicity of the conjugate with a higher number of conjugated AET-SPA linkers and their payloads.
-
Sample Preparation:
-
Dilute the AET-SPA conjugate to 2 mg/mL in Mobile Phase A (see below).
-
-
Chromatographic Conditions:
-
Column: A HIC column with a butyl or phenyl stationary phase (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm).[8]
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[8]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (v/v).[8]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
The relative peak area of each species represents its proportion in the mixture.
-
Calculate the average DAR by a weighted average of the peak areas.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for assessing the purity and apparent molecular weight of AET-SPA conjugates. Non-reducing SDS-PAGE is particularly useful for observing the intact conjugate and any disulfide-linked fragments or aggregates.
-
Sample Preparation:
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[13]
-
-
Visualization and Analysis:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel to visualize the protein bands.
-
Analyze the band pattern to assess the purity of the conjugate. The intact conjugate should appear as a major band at a higher molecular weight than the unconjugated antibody. The presence of additional bands may indicate fragmentation or aggregation.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an AET-SPA conjugate.[14][15] This technique relies on the distinct absorbance spectra of the antibody and the conjugated payload.
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug/linker at two wavelengths: 280 nm and the wavelength of maximum absorbance of the drug (λmax).
-
-
Sample Measurement:
-
Accurately dilute the AET-SPA conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the λmax of the drug (Aλmax) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations based on the Beer-Lambert law:[] A280 = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug) Aλmax = (ε_Ab_at_λmax * C_Ab) + (ε_Drug_at_λmax * C_Drug)
-
Calculate the average DAR: DAR = C_Drug / C_Ab
-
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information about the AET-SPA conjugate, including the precise mass of the intact conjugate, the distribution of DAR species, and the location of the conjugation sites through peptide mapping.[1]
-
Intact Mass Analysis:
-
Desalt the AET-SPA conjugate sample using a suitable method (e.g., dialysis or size-exclusion chromatography).
-
Analyze the intact conjugate by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Deconvolute the resulting mass spectrum to determine the masses of the different DAR species and their relative abundances.
-
-
Peptide Mapping:
-
Reduce and alkylate the disulfide bonds of the conjugate.
-
Digest the conjugate into smaller peptides using a specific protease (e.g., trypsin).
-
Separate the resulting peptides by LC-MS/MS.
-
Analyze the MS/MS data to identify the peptides and pinpoint the amino acid residues that are conjugated to the AET-SPA linker.[17][18]
-
Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl (-SH) groups in a sample.[5] In the context of AET-SPA conjugates, it can be used to monitor the efficiency of the reduction of the antibody's interchain disulfide bonds prior to conjugation.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.[19]
-
-
Standard Curve Preparation:
-
Prepare a series of standards of a known sulfhydryl-containing compound (e.g., L-cysteine) in the Reaction Buffer.[19]
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of your reduced antibody sample or standard to the Reaction Buffer.
-
Add Ellman's Reagent Solution to each well and mix.
-
Incubate at room temperature for 15 minutes.[19]
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of free sulfhydryl groups in your sample by interpolating its absorbance from the standard curve.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. sciex.com [sciex.com]
- 18. sciex.com [sciex.com]
- 19. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Aminoethyl-SS-propionic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Aminoethyl-SS-propionic acid (CAS No. 15579-00-7). Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended to supplement, not replace, your institution's specific chemical hygiene and waste disposal plans. Always consult with your Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
I. Immediate Safety Considerations
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
II. Standard Disposal Protocol
The primary and recommended method for the disposal of this compound, whether in solid form or in solution, is through a licensed professional hazardous waste disposal service.[1]
Operational Plan:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, leak-proof closure.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Prohibited Disposal Methods:
-
Do not dispose of this compound in the regular trash.
-
Do not pour this compound down the sink or into any drain. This compound is reported to be toxic to aquatic life.[2]
III. Chemical Neutralization Protocols for Waste Streams
In some instances, it may be permissible or even recommended by your institution to chemically treat a hazardous waste stream to render it less hazardous before disposal. The following are illustrative protocols for the cleavage of the disulfide bond in this compound, which may be a required step before final disposal, depending on local regulations. These procedures should only be carried out by trained personnel in a well-ventilated fume hood and in accordance with your institution's EHS guidelines.
A. Reductive Cleavage of the Disulfide Bond
This protocol utilizes Dithiothreitol (DTT) to reduce the disulfide bond, yielding two thiol-containing molecules.
Methodology:
-
Preparation: For every 1 gram of this compound waste, prepare a solution of 1.5 grams of DTT in 50 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Reaction: In a fume hood, slowly add the this compound waste to the DTT solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for at least 4 hours to ensure complete reduction of the disulfide bond.
-
Neutralization and Disposal: The resulting solution contains the reduced products and excess DTT. This mixture should be collected as hazardous waste and disposed of through your institution's EHS office.
B. Oxidative Cleavage of the Disulfide Bond
This protocol uses a mild oxidizing agent, such as hydrogen peroxide, to cleave the disulfide bond.
Methodology:
-
Preparation: For every 1 gram of this compound waste, dissolve it in 50 mL of a suitable solvent (e.g., water or a buffer).
-
Reaction: In a fume hood, slowly add a 3% solution of hydrogen peroxide to the dissolved waste with stirring. The reaction may be exothermic, so the addition should be gradual.
-
Incubation: Stir the mixture at room temperature for several hours. The completion of the reaction can be monitored by an appropriate analytical technique if necessary.
-
Quenching and Disposal: After the reaction is complete, any excess hydrogen peroxide can be quenched by the careful addition of a reducing agent like sodium bisulfite. The final solution should be collected as hazardous waste and disposed of through your institution's EHS office.
IV. Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-((2-aminoethyl)disulfanyl)propanoic acid |
| CAS Number | 15579-00-7 |
| Molecular Formula | C5H11NO2S2 |
| Molecular Weight | 181.28 g/mol |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A)[1] |
| Aquatic Toxicity | Toxic to aquatic life[2] |
V. Visualized Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Aminoethyl-SS-propionic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Aminoethyl-SS-propionic acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining experimental integrity.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 15579-00-7[1]
-
Molecular Formula: C5H11NO2S2[1]
-
Molecular Weight: 181.28[1]
Hazard Identification: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks:
-
Skin corrosion/irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): H319 - Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][5] |
| Body Protection | Laboratory coat.[2] | A fully fastened lab coat provides a barrier against accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2] | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects.[2] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is -20°C for long-term stability.[6]
-
Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[2]
-
Avoid storing with incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] Carboxylic acids, in general, should not be stored in metal cabinets due to the risk of corrosion.[7]
Handling Procedures:
-
Preparation: Before handling, ensure that an eye-wash station and safety shower are readily accessible.[1] Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Transferring: When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]
-
Avoid Contact: Avoid inhalation, and contact with eyes and skin.[1]
-
Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.[1][2]
First Aid Measures
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
-
Skin Contact: IF ON SKIN: Wash with plenty of soap and water.[1] Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out mouth with water; Do NOT induce vomiting; call a physician.[1]
Spill Response
-
Evacuate: Evacuate personnel to safe areas.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Try to prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Cleanup: Use full personal protective equipment. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to the disposal plan.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[2]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal Method: Dispose of the chemical and its container at an approved waste disposal plant.[5] As it is a sulfur-containing organic compound, it may require specific disposal procedures to prevent acidification of soil and groundwater.[8] Follow all federal, state, and local environmental regulations for chemical waste disposal.
Experimental Workflow and Logical Relationships
Below is a diagram illustrating the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 15579-00-7 | BroadPharm [broadpharm.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
